6-pyrrolidin-1-yl-1H-indole
Description
Structure
3D Structure
Properties
Molecular Formula |
C12H14N2 |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
6-pyrrolidin-1-yl-1H-indole |
InChI |
InChI=1S/C12H14N2/c1-2-8-14(7-1)11-4-3-10-5-6-13-12(10)9-11/h3-6,9,13H,1-2,7-8H2 |
InChI Key |
LUIKIBSWOMGISW-UHFFFAOYSA-N |
SMILES |
C1CCN(C1)C2=CC3=C(C=C2)C=CN3 |
Canonical SMILES |
C1CCN(C1)C2=CC3=C(C=C2)C=CN3 |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to 6-pyrrolidin-1-yl-1H-indole: Synthesis, Characterization, and Therapeutic Potential
For Distribution To: Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Substitution at the C-6 position of the indole ring offers a strategic vector for modulating pharmacological activity. This guide provides a comprehensive technical overview of 6-pyrrolidin-1-yl-1H-indole, a molecule of significant interest in drug discovery. Due to the limited direct experimental data on this specific compound, this document synthesizes information from analogous structures and established chemical principles to present a predictive yet scientifically grounded guide. We will explore rational synthetic strategies, predict spectroscopic and physicochemical properties, and discuss the potential therapeutic applications based on structure-activity relationships of related pyrrolidinyl-indole derivatives.
Introduction: The Significance of the 6-Pyrrolidinyl-Indole Scaffold
The indole nucleus is a privileged structure in drug discovery, known for its ability to mimic peptide structures and interact with a wide array of biological targets. The pyrrolidine ring, a saturated five-membered nitrogen heterocycle, is also a common motif in pharmaceuticals, valued for its ability to introduce three-dimensionality and modulate physicochemical properties such as solubility and lipophilicity.[2] The fusion of these two pharmacophores in 6-pyrrolidin-1-yl-1H-indole creates a molecule with a unique electronic and steric profile, suggesting a high potential for biological activity.
Derivatives of 6-aminoindole have been investigated for a range of therapeutic applications, including as anticancer and anti-inflammatory agents.[3] Furthermore, the substitution pattern on the indole ring is a critical determinant of its interaction with various receptors, including serotonin receptors.[4] This guide aims to provide a detailed, predictive analysis of 6-pyrrolidin-1-yl-1H-indole to facilitate further research and development.
Chemical Synthesis: A Predictive Approach
The synthesis of 6-pyrrolidin-1-yl-1H-indole can be rationally approached through modern cross-coupling methodologies. The most probable synthetic routes would involve the formation of the C-N bond between the 6-position of the indole ring and the nitrogen of the pyrrolidine ring. Two primary methods are proposed: the Buchwald-Hartwig amination and the Ullmann condensation.
Proposed Synthetic Pathway: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become a staple for the formation of C-N bonds.[5] This reaction is known for its broad substrate scope and functional group tolerance.[6] The proposed synthesis of 6-pyrrolidin-1-yl-1H-indole via this method would involve the coupling of a 6-haloindole (preferably 6-bromoindole) with pyrrolidine.
Caption: Proposed Buchwald-Hartwig amination for 6-pyrrolidin-1-yl-1H-indole.
Experimental Protocol (Hypothetical):
-
To an oven-dried Schlenk tube, add 6-bromoindole (1.0 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), and a suitable phosphine ligand (e.g., XPhos, 0.04 mmol).
-
Add a base, such as sodium tert-butoxide (NaOtBu, 1.4 mmol).
-
Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) and pyrrolidine (1.2 mmol) via syringe.
-
Seal the tube and heat the reaction mixture at 80-110 °C with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel to afford 6-pyrrolidin-1-yl-1H-indole.
Alternative Synthetic Pathway: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds and presents a viable alternative to palladium-catalyzed methods.[7] This reaction typically requires a copper catalyst (e.g., CuI or CuBr) and often a ligand to facilitate the coupling.
Caption: Proposed Ullmann condensation for 6-pyrrolidin-1-yl-1H-indole.
Spectroscopic and Physicochemical Characterization (Predicted)
Due to the absence of experimental data for 6-pyrrolidin-1-yl-1H-indole, the following characterization data are predicted based on the analysis of its constituent moieties and structurally similar compounds.
Predicted ¹H and ¹³C NMR Data
The predicted NMR data is based on known chemical shifts for 6-substituted indoles and N-arylpyrrolidines.[8][9]
| Assignment | Predicted ¹H NMR (δ, ppm) | Predicted ¹³C NMR (δ, ppm) |
| Indole Ring | ||
| N-H | ~8.0 (br s) | - |
| H-2 | ~7.1 | ~125 |
| H-3 | ~6.4 | ~102 |
| H-4 | ~7.4 | ~121 |
| H-5 | ~6.7 | ~111 |
| C-6 | - | ~145 |
| H-7 | ~7.0 | ~110 |
| C-3a | - | ~128 |
| C-7a | - | ~136 |
| Pyrrolidine Ring | ||
| N-CH₂ | ~3.3 (t) | ~48 |
| N-CH₂-CH₂ | ~2.0 (m) | ~26 |
Predicted Mass Spectrometry Fragmentation
The mass spectrum of 6-pyrrolidin-1-yl-1H-indole is expected to show a prominent molecular ion peak. Fragmentation patterns will likely involve characteristic losses from both the indole and pyrrolidine rings.
-
Molecular Ion (M⁺): m/z = 186
-
Key Fragmentation Pathways:
-
Loss of a hydrogen atom to form a stable cation (m/z = 185).
-
Fragmentation of the pyrrolidine ring, potentially with loss of ethylene (C₂H₄) to give a fragment at m/z = 158.
-
Cleavage of the C-N bond between the indole and pyrrolidine rings, leading to fragments corresponding to the indole (m/z = 116) and pyrrolidine (m/z = 70) moieties.
-
Predicted Physicochemical Properties
| Property | Predicted Value | Justification |
| Molecular Weight | 186.25 g/mol | Calculated |
| Melting Point | 90-110 °C | Based on similar N-arylpyrrolidines |
| Boiling Point | > 300 °C | Estimated for substituted indoles |
| logP | 2.5 - 3.5 | Estimated based on indole and pyrrolidine contributions |
| Solubility | Soluble in organic solvents (DMSO, DMF, alcohols), sparingly soluble in water. | Typical for indole derivatives |
Reactivity and Chemical Behavior
The chemical reactivity of 6-pyrrolidin-1-yl-1H-indole is dictated by the electronic properties of both the indole and pyrrolidine rings.
-
Indole Ring: The indole nucleus is electron-rich and susceptible to electrophilic substitution, primarily at the C-3 position. The pyrrolidinyl group at C-6 is an electron-donating group, which will further activate the indole ring towards electrophilic attack.
-
Pyrrolidine Ring: The nitrogen atom of the pyrrolidine ring is basic and nucleophilic, although its reactivity is somewhat attenuated by conjugation with the indole ring. It can be protonated in acidic conditions and may undergo further N-alkylation or N-acylation reactions.
Biological Activity and Therapeutic Potential (Hypothesized)
While no specific biological data exists for 6-pyrrolidin-1-yl-1H-indole, the known activities of structurally related compounds allow for informed hypotheses regarding its therapeutic potential.
Serotonin Receptor Modulation
Many 6-substituted indole derivatives are known to interact with serotonin (5-HT) receptors.[4] The structural similarity of 6-pyrrolidin-1-yl-1H-indole to known serotonergic agents suggests it may exhibit affinity for various 5-HT receptor subtypes, potentially leading to applications in the treatment of central nervous system disorders such as depression, anxiety, and migraine.
Kinase Inhibition
The indole scaffold is a common feature in many kinase inhibitors.[10] Specifically, 6-substituted indoles have been developed as potent inhibitors of kinases such as Chek1, which are implicated in cancer.[11] Therefore, 6-pyrrolidin-1-yl-1H-indole could be a valuable lead compound for the development of novel anticancer agents.
Anti-inflammatory and Anticancer Activity
Derivatives of 6-aminoindole have demonstrated both anti-inflammatory and anticancer properties.[3][12] The introduction of the pyrrolidine ring may enhance these activities by improving pharmacokinetic properties or providing additional binding interactions with biological targets.
Conclusion and Future Directions
This technical guide provides a comprehensive, albeit predictive, overview of 6-pyrrolidin-1-yl-1H-indole. Based on established synthetic methodologies and the known properties of related compounds, we have proposed rational synthetic routes, predicted its spectroscopic and physicochemical characteristics, and hypothesized its potential therapeutic applications. The information presented herein is intended to serve as a foundational resource for researchers interested in exploring this promising molecule.
Future work should focus on the actual synthesis and experimental validation of the predicted properties of 6-pyrrolidin-1-yl-1H-indole. Subsequent biological screening against a panel of relevant targets, including serotonin receptors and various kinases, will be crucial to elucidating its true therapeutic potential. The insights gained from such studies will undoubtedly contribute to the broader field of indole-based drug discovery.
References
Sources
- 1. Pyrrolidine(123-75-1) 13C NMR spectrum [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Anti-proliferation evaluation of new derivatives of indole-6-carboxylate ester as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rsc.org [rsc.org]
- 8. ias.ac.in [ias.ac.in]
- 9. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. New indole, aminoindole and pyranoindole derivatives with anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
The Pyrrolidinyl-Indole Scaffold: A Privileged Motif in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The fusion of a pyrrolidine ring with an indole nucleus creates a pyrrolidinyl-indole scaffold, a structural motif of significant interest in medicinal chemistry. This privileged heterocyclic framework is a cornerstone in a multitude of natural products and synthetic compounds that exhibit a wide array of potent biological activities.[1][2] The inherent three-dimensionality and stereochemical complexity of the pyrrolidine ring, combined with the diverse chemical reactivity of the indole moiety, provide a versatile platform for the design of novel therapeutic agents.[3][4] This guide delves into the synthesis, biological activities, and therapeutic potential of pyrrolidinyl-indole scaffolds, offering insights for their application in contemporary drug discovery.
Section 1: The Architectural Blueprint - Synthesis of Pyrrolidinyl-Indole Scaffolds
The construction of the pyrrolidinyl-indole core is a pivotal step in harnessing its therapeutic potential. Various synthetic strategies have been developed, with the 1,3-dipolar cycloaddition reaction being a prominent and efficient method.[5] This reaction typically involves the in situ generation of an azomethine ylide which then reacts with a dipolarophile.
A common approach involves a multi-component reaction, for instance, the condensation of an isatin derivative, an amino acid, and a suitable dipolarophile.[6] This strategy allows for the generation of a library of structurally diverse spirooxindole-pyrrolidine compounds in good to excellent yields and with high diastereoselectivity.[5] The versatility of this synthetic route enables the introduction of various substituents on both the indole and pyrrolidine rings, facilitating the exploration of structure-activity relationships (SAR).
Experimental Protocol: One-Pot, Three-Component [3+2] Cycloaddition for Spirooxindole-Pyrrolidine Synthesis.[7]
This protocol outlines a general procedure for the synthesis of spirooxindole-pyrrolidine derivatives inspired by the methodologies described in the literature.[7]
Materials:
-
Substituted isatin (1.0 eq)
-
Amino acid (e.g., L-valine) (1.2 eq)
-
Dipolarophile (e.g., (E)-3-arylidene-1-methyl-pyrrolidine-2,5-dione) (1.0 eq)[6]
-
Solvent (e.g., Ethanol)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Thin Layer Chromatography (TLC) plates
-
Column chromatography setup (silica gel)
Procedure:
-
To a solution of the substituted isatin in ethanol, add the amino acid.
-
Heat the mixture to reflux for 30 minutes to facilitate the formation of the azomethine ylide intermediate.
-
Add the dipolarophile to the reaction mixture.
-
Continue to reflux the reaction, monitoring its progress by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired spirooxindole-pyrrolidine derivative.
-
Characterize the final compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and stereochemistry.
Caption: General workflow for the synthesis of spirooxindole-pyrrolidine scaffolds.
Section 2: A Spectrum of Biological Activities
The pyrrolidinyl-indole scaffold has demonstrated a remarkable range of biological activities, positioning it as a valuable framework in the quest for new drugs to combat various diseases.
Anticancer Activity
A significant body of research highlights the potent anticancer properties of pyrrolidinyl-indole derivatives.[5][8] These compounds have shown cytotoxicity against a variety of cancer cell lines, including breast (MCF-7, MDA-MB-231), liver (HepG-2), and lung (A549) cancer cells.[5][8]
Mechanism of Action: The anticancer effects of these scaffolds are often multi-faceted. Some derivatives act as dual inhibitors of key cell cycle regulators like Cyclin-Dependent Kinase 2 (CDK2) and Epidermal Growth Factor Receptor (EGFR).[8] Inhibition of these kinases can halt the proliferation of cancer cells. For instance, certain spirooxindoles have demonstrated potent inhibition of both EGFR and CDK-2.[7]
Another important mechanism involves the induction of apoptosis. Pyrrolidinyl-indole compounds can modulate the expression of pro-apoptotic genes such as p53, Bax, and caspases-3, 8, and 9, while downregulating the anti-apoptotic gene Bcl-2.[5][8] Molecular docking studies have further revealed that these compounds can bind to the Bcl-2 protein, suggesting a direct role in the apoptotic pathway.[5]
Caption: Anticancer mechanisms of pyrrolidinyl-indole scaffolds.
Table 1: Cytotoxic Activity of Selected Pyrrolidinyl-Spirooxindole Derivatives
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Compound II | MCF-7 | 0.189 ± 0.01 | [8] |
| Compound II | HepG-2 | 1.04 ± 0.21 | [8] |
| 5l | MCF-7 | 3.4 | [7] |
| 5o | MCF-7 | 4.12 | [7] |
| 5l | MDA-MB-231 | 8.45 | [7] |
| 5o | MDA-MB-231 | 4.32 | [7] |
| 5g | MCF-7 | 2.8 | [7] |
Antimicrobial Activity
The pyrrolidinyl-indole scaffold has also emerged as a promising platform for the development of new antimicrobial agents.[9] Derivatives have shown activity against a range of bacteria and fungi.[6]
Mechanism of Action: The antimicrobial action of these compounds can be attributed to their ability to interact with essential microbial enzymes. Molecular docking studies have suggested that pyrrolidinyl-indole derivatives can bind to the active sites of enzymes such as lanosterol demethylase, dihydrofolate reductase, and topoisomerase II, thereby inhibiting microbial growth.[9] Some spiro[oxindole-2,3′-pyrrolidine] derivatives tethered with succinimide scaffolds have shown promising antibacterial and antifungal activities, with molecular docking studies indicating interactions with glucosamine-6-phosphate synthase (GlcN6P) and methionyl-tRNA-synthetase.[6][10]
Neuroprotective and CNS Activities
The versatility of the pyrrolidinyl scaffold extends to the central nervous system (CNS), with derivatives showing potential in the treatment of neurodegenerative diseases like Alzheimer's.[11][12] These compounds can act as multipotent agents, targeting several pathways involved in neurodegeneration.[11][12]
Mechanism of Action: Some chiral pyrrolidines have been designed to target acetylcholinesterase and butyrylcholinesterase, enzymes involved in the breakdown of the neurotransmitter acetylcholine.[11] Additionally, these compounds can exhibit antioxidant properties, which are crucial in combating the oxidative stress associated with neurodegenerative disorders.[13] Pyrrolidinylmethylindoles are known to act as serotonin receptor agonists, which is relevant for various CNS conditions.[14]
Section 3: Structure-Activity Relationship (SAR) and Drug-Likeness
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing lead compounds. For pyrrolidinyl-indole scaffolds, SAR studies have revealed that the nature and position of substituents on both the indole and pyrrolidine rings significantly influence their potency and selectivity.[8] For instance, in a series of spirooxindoles, a p-Cl-substituted benzene ring, a 5-Cl-substituted oxindole, and an N-substituted acid were identified as key structural features for enhanced cytotoxicity.[7]
Furthermore, in silico ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies are essential to assess the drug-like properties of these compounds. Many synthesized pyrrolidinyl-indole derivatives have shown acceptable predicted pharmacokinetic profiles, indicating their potential for further development as therapeutic agents.[6]
Section 4: Future Perspectives and Conclusion
The pyrrolidinyl-indole scaffold represents a highly privileged and versatile platform in drug discovery. Its synthetic accessibility, coupled with a broad spectrum of potent biological activities, makes it an attractive starting point for the development of novel therapeutics. Future research should focus on:
-
Expansion of Chemical Diversity: The synthesis of new libraries of pyrrolidinyl-indole derivatives with diverse substitution patterns to explore a wider chemical space.
-
Mechanism of Action Studies: In-depth biological investigations to elucidate the precise molecular mechanisms underlying the observed activities.
-
Optimization of Drug-like Properties: Further medicinal chemistry efforts to improve the pharmacokinetic and safety profiles of lead compounds.
-
Exploration of New Therapeutic Areas: Investigating the potential of these scaffolds in other disease areas where their mechanisms of action may be relevant.
References
- Synthesis and evaluation of indole-based new scaffolds for antimicrobial activities--identification of promising candidates. PubMed.
- Al-Jassas, E., et al. (2024). Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. Frontiers in Chemistry.
- Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies. New Journal of Chemistry.
- Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds. MDPI.
- Recent Advances in the Synthesis of Pyrrolo[1,2-a]indoles and their Derivatives. Organic & Biomolecular Chemistry.
- Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. PubMed.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Springer.
- Recent advances in the synthesis of pyrrolo[1,2- a ]indoles and their derivatives. ResearchGate.
- Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases. ResearchGate.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). MDPI.
- Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers.
- Antimicrobial Activity and In Silico Molecular Docking Studies of Pentacyclic Spiro[oxindole-2,3′-pyrrolidines] Tethered with Succinimide Scaffolds. ResearchGate.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). PMC.
- Pyrrolidinylmethylindole. Wikipedia.
- The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
- (PDF) Pyrrole as an Important Scaffold of Anticancer Drugs: Recent Advances. ResearchGate.
- Pyrrolidinyl-spirooxindole Natural Products as Inspirations for the Development of Potential Therapeutic Agents. PubMed.
- Multifunctional Derivatives of Spiropyrrolidine Tethered Indeno-Quinoxaline Heterocyclic Hybrids as Potent Antimicrobial, Antioxidant and Antidiabetic Agents: Design, Synthesis, In Vitro and In Silico Approaches. PMC.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. ResearchGate.
- Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate.
- Synthesis of Medicinally Important Indole Derivatives: A Review. Bentham Science.
- Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells. PMC.
- Indole as a biological scaffold: a comprehensive review. International Journal of Pharmacognosy and Chemistry.
- Compounds Based on Indoles in the Creation of Anti-neurodegenerative Medicines. Hilaris Publisher.
- Pyrrolidinyl-Spirooxindole Natural Products as Inspirations for the Development of Potential Therapeutic Agents. ResearchGate.
Sources
- 1. Pyrrolidinyl-spirooxindole natural products as inspirations for the development of potential therapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and synthesis of spirooxindole–pyrrolidines embedded with indole and pyridine heterocycles by multicomponent reaction: anticancer and in silico studies - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Exploring pyrrolidinyl-spirooxindole natural products as promising platforms for the synthesis of novel spirooxindoles as EGFR/CDK2 inhibitors for halting breast cancer cells [frontiersin.org]
- 9. Synthesis and evaluation of indole-based new scaffolds for antimicrobial activities--identification of promising candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Chiral pyrrolidines as multipotent agents in Alzheimer and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. hilarispublisher.com [hilarispublisher.com]
- 14. Pyrrolidinylmethylindole - Wikipedia [en.wikipedia.org]
Navigating the Solubility Landscape of 6-pyrrolidin-1-yl-1H-indole: A Technical Guide for Researchers
Abstract
This technical guide provides a comprehensive analysis of the solubility of 6-pyrrolidin-1-yl-1H-indole in organic solvents. In the absence of extensive public domain data for this specific molecule, this document establishes a predictive solubility framework based on the physicochemical properties of its constituent indole and pyrrolidine moieties. We present a detailed, field-proven experimental protocol for the accurate determination of its solubility, empowering researchers in drug discovery and chemical synthesis to optimize their workflows. This guide is structured to provide both theoretical grounding and practical, actionable methodologies, ensuring scientific integrity and enabling reproducible results.
Introduction: The Significance of 6-pyrrolidin-1-yl-1H-indole and Its Solubility
The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and pharmaceuticals with a wide array of biological activities.[1] The incorporation of a pyrrolidine ring, a versatile saturated heterocycle, can significantly influence a molecule's physicochemical properties, including its three-dimensional structure, basicity, and, critically, its solubility.[2][3] 6-pyrrolidin-1-yl-1H-indole represents a molecule of interest for researchers exploring new chemical entities in drug discovery.
The solubility of a compound is a pivotal parameter that dictates its utility in a multitude of applications, from its behavior in biological assays to its ease of handling in synthetic and purification processes.[4] A thorough understanding of the solubility of 6-pyrrolidin-1-yl-1H-indole in various organic solvents is therefore essential for its effective application and development. This guide will first predict the solubility profile of this molecule based on first principles and then provide a robust experimental framework for its empirical determination.
Theoretical Solubility Profile: A Predictive Analysis
The principle that "like dissolves like" is a fundamental concept in predicting solubility, centering on the polarity of the solute and the solvent.[5] By dissecting the structure of 6-pyrrolidin-1-yl-1H-indole, we can infer its likely solubility characteristics.
The molecule is an amalgam of two key heterocyclic structures:
-
Indole: An aromatic heterocyclic compound that is generally characterized by low polarity. While it is only slightly soluble in water, it exhibits good solubility in a range of organic solvents such as ethanol, ethyl acetate, and chloroform.[6] The indole nucleus itself is hydrophobic.
-
Pyrrolidine: A saturated, cyclic secondary amine.[7] It is a colorless liquid that is miscible with water and most organic solvents, indicating its polar nature.[8][9] The nitrogen atom in the pyrrolidine ring can act as a hydrogen bond acceptor.
The combination of the nonpolar, aromatic indole core with the polar, aliphatic pyrrolidine ring suggests that 6-pyrrolidin-1-yl-1H-indole will be a moderately polar molecule. The pyrrolidine substituent at the 6-position of the indole is expected to increase the overall polarity compared to unsubstituted indole.
Based on this structural analysis, a predicted solubility profile in common organic solvents is presented in Table 1.
Table 1: Predicted Qualitative Solubility of 6-pyrrolidin-1-yl-1H-indole in Various Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydroxyl group of the solvent can hydrogen bond with the nitrogen atoms of both the indole and pyrrolidine rings. |
| Polar Aprotic | DMSO, DMF, Acetonitrile | High to Moderate | The high polarity of these solvents will effectively solvate the polar regions of the molecule. The lack of a hydrogen-donating group may slightly limit solubility compared to protic solvents. |
| Nonpolar | Hexane, Toluene | Low to Moderate | The nonpolar indole core will interact favorably with these solvents, but the polar pyrrolidine ring will be less effectively solvated, likely limiting overall solubility. |
| Chlorinated | Dichloromethane (DCM) | Moderate to High | DCM has an intermediate polarity and is often a good solvent for a wide range of organic compounds, including those with both polar and nonpolar functionalities. |
It is crucial to recognize that this table represents a qualitative prediction.[10] The actual quantitative solubility can be influenced by factors such as crystalline packing forces in the solid state. Therefore, experimental verification is paramount.
Experimental Determination of Solubility: A Validated Protocol
To obtain accurate and reliable solubility data, a systematic experimental approach is necessary. The isothermal saturation method is a widely accepted technique for determining the solubility of a solid in a liquid.[11]
Materials and Equipment
-
6-pyrrolidin-1-yl-1H-indole (solid, of known purity)
-
A range of organic solvents (analytical grade or higher)
-
Analytical balance
-
Vials with screw caps
-
Constant temperature shaker or incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.22 µm PTFE)
Step-by-Step Experimental Workflow
The following protocol outlines the steps for determining the solubility of 6-pyrrolidin-1-yl-1H-indole in a chosen organic solvent.
-
Preparation of a Saturated Solution:
-
Add an excess amount of solid 6-pyrrolidin-1-yl-1H-indole to a vial. The exact amount should be enough to ensure that undissolved solid remains after equilibrium is reached.
-
Add a known volume of the selected organic solvent to the vial.
-
Seal the vial tightly and place it in a constant temperature shaker set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient time to reach equilibrium. A period of 24-48 hours is typically recommended.
-
-
Separation of the Saturated Solution:
-
After the equilibration period, allow the vial to stand undisturbed at the same constant temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant using a pipette.
-
To ensure all solid particles are removed, filter the supernatant through a syringe filter into a clean vial.
-
-
Quantification of the Dissolved Solute:
-
Prepare a series of standard solutions of 6-pyrrolidin-1-yl-1H-indole of known concentrations in the same solvent.
-
Generate a calibration curve by analyzing these standards using HPLC. The curve should plot the detector response (e.g., peak area) against concentration.
-
Accurately dilute a known volume of the filtered saturated solution with the solvent.
-
Analyze the diluted sample by HPLC under the same conditions as the standards.
-
Using the calibration curve, determine the concentration of 6-pyrrolidin-1-yl-1H-indole in the diluted sample.
-
Calculate the concentration in the original saturated solution by accounting for the dilution factor. This value represents the solubility of the compound in that solvent at the specified temperature.
-
The experimental workflow is visualized in the following diagram:
Caption: Experimental workflow for determining solubility.
Data Presentation and Interpretation
The experimentally determined solubility data should be systematically recorded. Table 2 provides a template for presenting these results.
Table 2: Experimental Solubility Data for 6-pyrrolidin-1-yl-1H-indole at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| e.g., Methanol | ||
| e.g., Ethanol | ||
| e.g., DMSO | ||
| e.g., Acetonitrile | ||
| e.g., DCM | ||
| e.g., Toluene | ||
| e.g., Hexane |
The results from these experiments will provide a quantitative basis to either confirm or refine the initial predictions. Discrepancies between predicted and observed solubility can offer insights into the specific intermolecular interactions at play and the influence of the compound's solid-state properties.
Factors Influencing Solubility
While the primary focus of this guide is on the interplay between solute and solvent polarity, researchers should remain cognizant of other variables that can affect solubility:
-
Temperature: The solubility of most solids in organic solvents increases with temperature.[6] For applications requiring higher concentrations, determining solubility at elevated temperatures may be beneficial.
-
Polymorphism: The crystalline form of the solid can significantly impact its solubility. Different polymorphs of the same compound can exhibit different solubilities. It is crucial to characterize the solid form being used in solubility studies.
Conclusion
This technical guide provides a robust framework for understanding and determining the solubility of 6-pyrrolidin-1-yl-1H-indole in organic solvents. By combining theoretical predictions based on molecular structure with a detailed, actionable experimental protocol, researchers are well-equipped to generate the critical data needed for successful drug development and chemical synthesis endeavors. The methodologies described herein are designed to ensure scientific rigor and produce reliable, reproducible results, paving the way for the effective application of this promising heterocyclic compound.
References
-
ResearchGate. (2024). How to determine the solubility of a substance in an organic solvent? Retrieved from [Link]
-
Palmer, D. S., et al. (2021). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Retrieved from [Link]
-
Solubility of Things. Indole. Retrieved from [Link]
-
Academia.edu. Solubility test for Organic Compounds. Retrieved from [Link]
-
ResearchGate. (2019). Equilibrium Solubility, Model Correlation, and Solvent Effect of Indole-3-acetic Acid in Twelve Pure Solvents. Retrieved from [Link]
-
Semantic Scholar. (2006). Prediction of pH-Dependent Aqueous Solubility of Druglike Molecules. Retrieved from [Link]
-
Scribd. Experiment 1. Solubility of Organic Compounds. Retrieved from [Link]
-
University of Toronto. (2023). Solubility of Organic Compounds. Retrieved from [Link]
-
Community College of Baltimore County. Experiment: Solubility of Organic & Inorganic Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. Indole. PubChem Compound Summary for CID 798. Retrieved from [Link]
-
American Pharmaceutical Review. (2014). Solubility in Pharmaceutical R&D: Predictions and Reality. Retrieved from [Link]
-
National Center for Biotechnology Information. (2022). Mechanistically transparent models for predicting aqueous solubility of rigid, slightly flexible, and very flexible drugs (MW<2000) Accuracy near that of random forest regression. Retrieved from [Link]
-
National Center for Biotechnology Information. A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition. Retrieved from [Link]
-
SpringerLink. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
National Center for Biotechnology Information. Pyrrolidine. PubChem Compound Summary for CID 31268. Retrieved from [Link]
-
PubMed. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]
-
MDPI. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Retrieved from [Link]
-
Wikipedia. Pyrrolidinylmethylindole. Retrieved from [Link]
-
Scent.vn. Pyrrolidine (CAS 123-75-1): Odor profile, Properties, & IFRA compliance. Retrieved from [Link]
-
Wikipedia. Pyrrolidine. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lifechemicals.com [lifechemicals.com]
- 5. chem.ws [chem.ws]
- 6. solubilityofthings.com [solubilityofthings.com]
- 7. Pyrrolidine - Wikipedia [en.wikipedia.org]
- 8. scent.vn [scent.vn]
- 9. Pyrrolidine | 123-75-1 [chemicalbook.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
Technical Whitepaper: Toxicity Profile & Liability Assessment of 6-Aminoindole Derivatives
This guide is structured as a high-level technical whitepaper designed for decision-makers in medicinal chemistry and toxicology. It prioritizes mechanistic insight over generic safety data.
Executive Summary: The "Privileged but Prone" Scaffold
The 6-aminoindole scaffold is a cornerstone in modern drug design, serving as a critical pharmacophore in kinase inhibitors (e.g., mTOR, PKC
However, this scaffold carries inherent toxicological liabilities rooted in its electronic structure. As an electron-rich, aniline-like system fused to a pyrrole ring, 6-aminoindole derivatives are susceptible to bioactivation by Cytochrome P450 (CYP) enzymes. Without structural mitigation, this can lead to the formation of reactive quinone imines or nitrenium ions, resulting in idiosyncratic hepatotoxicity and potential genotoxicity.
Key Takeaway: The toxicity of 6-aminoindole is not intrinsic to the ground state molecule but is a consequence of metabolic activation. Successful clinical candidates mitigate this via steric hindrance or electron-withdrawing derivatization of the 6-amino moiety.
Chemical Basis of Toxicity: The Bioactivation Cascade[1][2]
The core toxicity mechanism involves the oxidation of the electron-rich 6-amino group or the indole core. This process, primarily mediated by CYP3A4 and CYP2D6, transforms the stable parent molecule into a "hard" electrophile capable of covalent binding to cellular nucleophiles (protein thiols, DNA).
Mechanistic Pathways
Two primary pathways dictate the toxicity profile:
-
N-Oxidation (The Aniline Pathway): Direct oxidation of the primary amine to a hydroxylamine, which dehydrates to a highly reactive nitrenium ion.
-
Ring Oxidation (The Quinone Pathway): Hydroxylation at the electron-rich C5 or C7 positions, followed by further oxidation to form an ortho-quinone imine.
Visualization of Metabolic Activation
The following diagram illustrates the divergence between stable clearance and toxic bioactivation.
Figure 1: Bioactivation pathways of 6-aminoindole leading to genotoxic and hepatotoxic outcomes.
Toxicology Profiling: From Screen to Lead
To de-risk 6-aminoindole leads, a tiered screening approach is required. Standard cytotoxicity assays (MTT/ATP) are insufficient because they do not account for metabolite-driven toxicity.
Quantitative Toxicity Data Summary
The following table summarizes typical toxicity thresholds for unoptimized 6-aminoindole precursors vs. optimized drug candidates.
| Endpoint | Unsubstituted 6-Aminoindole | Optimized Derivative (e.g., Amide/Urea) | Risk Level |
| Ames Test (Salmonella) | Positive (Strain TA98/TA100 + S9) | Negative | High (Genotoxicity) |
| Microsomal Stability (t1/2) | < 15 min (Rapid clearance) | > 60 min | Medium (Bioavailability) |
| GSH Adduct Formation | High (> 10% turnover trapped) | Low (< 1% turnover trapped) | Critical (Reactive Metabolites) |
| hERG Inhibition | Moderate (IC50 ~1-10 µM) | Low (IC50 > 30 µM) | Low (Cardiotoxicity) |
| Hepatocyte Cytotoxicity | LC50 ~ 50 µM | LC50 > 100 µM | Medium (DILI potential) |
The "Gold Standard" Protocol: Reactive Metabolite Trapping
This protocol is mandatory for any 6-aminoindole series advancing to Lead Optimization. It detects short-lived electrophiles (quinone imines) before they cause in vivo toxicity.
Protocol: Glutathione (GSH) Trapping Assay
-
Incubation System:
-
Enzyme Source: Human Liver Microsomes (HLM) at 1.0 mg protein/mL.
-
Test Compound: 10 µM final concentration.
-
Trapping Agent: Glutathione (GSH) at 5 mM (mimics cellular defense).
-
Cofactor: NADPH regenerating system (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6PDH).
-
-
Workflow:
-
Pre-incubate HLM + Compound + GSH for 5 min at 37°C.
-
Initiate reaction with NADPH.
-
Incubate for 60 minutes.
-
Terminate with ice-cold Acetonitrile (1:3 v/v).
-
Centrifuge (3000g, 20 min) to pellet protein.
-
-
Analysis (LC-MS/MS):
-
Scan for Neutral Loss of 129 Da (pyroglutamic acid moiety of GSH) or Precursor Ion scan of m/z 272 (deprotonated GSH fragment).
-
Interpretation: The presence of [M + GSH - 2H]+ adducts confirms the formation of a Quinone Imine intermediate.
-
Mechanistic Mitigation Strategies (SAR)
The toxicity of the 6-aminoindole is driven by the high energy of its Highest Occupied Molecular Orbital (HOMO), making it easy to oxidize. Medicinal chemistry efforts must focus on lowering the HOMO energy.
Structural Modifications
-
Acylation/Sulfonylation: Converting the primary amine (6-NH2) to an amide, urea, or sulfonamide dramatically withdraws electron density. This prevents N-oxidation and makes the ring less prone to hydroxylation.
-
C5/C7 Blocking: Introducing a metabolic blocker (e.g., Fluorine, Chlorine, or Methyl) at the C5 or C7 position physically blocks the formation of the quinone imine species.
-
Bioisosterism: Replacing the indole nitrogen with oxygen (benzofuran) or sulfur (benzothiophene) eliminates the specific indole-based bioactivation, though it alters kinase binding properties.
Decision Logic for Lead Optimization
The following workflow outlines the logic for handling a "GSH-Positive" hit.
Figure 2: Medicinal chemistry decision tree for mitigating reactive metabolite liability.
References
-
Kalgutkar, A. S., et al. (2005). "A Comprehensive Listing of Bioactivation Pathways of Organic Functional Groups." Current Drug Metabolism.
-
Evans, D. C., et al. (2004). "Drug-Protein Adducts: An Overview of Risk Assessment." Chemical Research in Toxicology.
-
Baillie, T. A. (2008). "Metabolic Activation of Drugs: Assays for Reactive Metabolites." Annual Review of Pharmacology and Toxicology.
-
Guengerich, F. P. (2001). "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology.
-
Sigma-Aldrich. "Safety Data Sheet: 6-Aminoindole." Material Safety Data Sheet.
An In-depth Technical Guide to 6-Substituted Indole Pharmacophores in Drug Discovery
Abstract
The indole ring system stands as a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in natural products and its versatile role in the development of therapeutic agents.[1][2] Among the various positions for substitution on the indole core, the C6 position of the benzenoid ring presents a unique and strategic site for modification. Functionalization at this position can profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting molecules, leading to enhanced potency, selectivity, and drug-like characteristics. This in-depth technical guide provides a comprehensive overview of 6-substituted indole pharmacophores for researchers, scientists, and drug development professionals. It delves into the synthetic strategies for accessing these compounds, explores their structure-activity relationships across various therapeutic targets, and highlights their applications in modern drug discovery.
The Strategic Importance of C6-Substitution: A Gateway to Novel Bioactivity
While electrophilic aromatic substitution on the indole ring typically favors the C3, C2, and N1 positions of the pyrrole moiety, functionalization of the benzene ring, particularly at the C6 position, offers a distinct advantage in drug design.[3] The C6 position is often solvent-exposed in ligand-protein complexes, allowing for the introduction of various substituents to probe for additional binding interactions and to modulate physicochemical properties such as solubility and metabolic stability.[4] However, direct and regioselective functionalization at the C6 position has historically been challenging due to the lower intrinsic reactivity of the benzene ring compared to the electron-rich pyrrole ring.[3] Overcoming this hurdle has been a significant focus of synthetic methodology development, paving the way for the exploration of novel chemical space and the discovery of potent and selective therapeutic agents.
Synthetic Strategies for Accessing 6-Substituted Indoles
The synthesis of 6-substituted indoles can be broadly categorized into two main approaches: the construction of the indole ring with a pre-installed substituent at the desired position, and the direct functionalization of a pre-formed indole core.
Indole Ring Formation with Pre-functionalized Precursors
A common and reliable strategy involves utilizing starting materials that already bear the desired substituent at the position corresponding to the final C6 position of the indole. Classic indole syntheses, such as the Fischer, Bischler, and Sundberg methods, can be adapted for this purpose.[5] For instance, the Fischer indole synthesis can be employed with a 4-substituted phenylhydrazine to yield a 6-substituted indole.
A more contemporary approach involves transition-metal-catalyzed cross-coupling reactions to assemble acyclic precursors that then undergo intramolecular cyclization to form the indole ring system.[6] This modular approach is particularly well-suited for creating libraries of substituted indole derivatives for high-throughput screening.[6]
Direct C-H Functionalization of the Indole Core
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying the indole scaffold. While challenging, several methods have been developed for the regioselective C6-alkylation, -arylation, and -alkenylation of indoles.[3] These methods often employ directing groups at the N1 position to steer the metal catalyst to the desired C-H bond. For example, palladium-catalyzed C6-alkenylation and iridium-catalyzed C6-borylation have been successfully achieved using this strategy.[3]
A notable protocol for the regioselective synthesis of C6-alkylated indoles involves the use of phosphorus ylides as alkylating reagents, where the regioselectivity is controlled by a combination of electronic and steric effects.[3]
Experimental Protocol: Regioselective Synthesis of a C6-Alkylated Indole
This protocol is a generalized representation based on modern synthetic methodologies.[3]
-
Preparation of the N-Protected Indole: To a solution of indole (1.0 eq) in a suitable solvent such as DMF, add a base like sodium hydride (1.2 eq) portion-wise at 0 °C. After stirring for 30 minutes, add the desired protecting group (e.g., a removable directing group) (1.1 eq) and allow the reaction to warm to room temperature and stir for 12 hours.
-
Palladium-Catalyzed C-H Functionalization: In a flame-dried Schlenk tube, combine the N-protected indole (1.0 eq), a palladium catalyst such as Pd(OAc)₂ (5 mol%), a ligand (e.g., a phosphine ligand), and a suitable base (e.g., K₂CO₃).
-
Addition of the Coupling Partner: Add the desired alkylating or arylating agent (e.g., an alkyl halide or boronic acid) (1.5 eq) and a suitable solvent.
-
Reaction and Work-up: Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for the specified time. Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired 6-substituted indole.
Structure-Activity Relationships (SAR) of 6-Substituted Indoles
The C6 position has proven to be a critical handle for modulating the biological activity of indole-based compounds across a range of therapeutic targets.
Kinase Inhibitors
The indole scaffold is a common feature in many kinase inhibitors.[7] Substitution at the C6 position can significantly impact their potency and selectivity. For instance, in a series of indolylquinolinones developed as Checkpoint Kinase 1 (Chek1) inhibitors, C6 substitution into a hydrophobic pocket of the enzyme's active site led to a substantial improvement in affinity.[8]
Table 1: SAR of 6-Substituted Indolylquinolinones as Chek1 Inhibitors [8]
| Compound | C6-Substituent | Chek1 Ki (nM) |
| 1 | H | >1000 |
| 2 | Br | 150 |
| 3 | Phenyl | 25 |
| 4 | 4-Fluorophenyl | 10 |
Microtubule Polymerization Inhibitors
Microtubule-targeting agents are a cornerstone of cancer chemotherapy.[4] Several classes of indole derivatives have been identified as potent inhibitors of tubulin polymerization. A series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles were designed as potential tubulin polymerization inhibitors.[4] The SAR studies revealed that the nature of the substituent at the C6 position was crucial for both antiproliferative activity and tubulin binding affinity.[4]
Table 2: Antiproliferative Activity of 6-Substituted Indoles Against MCF-7 Cells [4]
| Compound | C6-Substituent | IC₅₀ (μM) |
| 3a | Cl | 2.5 |
| 3g | 3-cyano-4-methylphenyl | 0.8 |
| 3j | 4-methoxyphenyl | >10 |
Antiviral Agents
The indole scaffold is also a key pharmacophore in the development of antiviral drugs.[9] Notably, 6-substituted bis-indole derivatives have been developed as potent HIV-1 fusion inhibitors targeting the gp41 protein.[10][11] The 6-6' linkage in these bis-indoles was found to be optimal for activity, and modifications at this position influenced both binding affinity and antiviral potency.[10][11]
Therapeutic Applications and Case Studies
The strategic modification of the C6 position of the indole ring has led to the discovery of several promising drug candidates.
Case Study 1: 6-Substituted Indoles as Tubulin Polymerization Inhibitors for Cancer Therapy
A fragment-based drug discovery approach led to the design and synthesis of a series of 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indoles as potent inhibitors of tubulin polymerization.[4] The lead compound, 3g , bearing a 3-cyano-4-methyl substituent at the C6 position, exhibited potent antiproliferative activity against MCF-7 breast cancer cells and was shown to induce G2/M cell-cycle arrest and apoptosis.[4] In vivo studies demonstrated significant tumor growth inhibition with no apparent systemic toxicity.[4] This work highlights the potential of C6-functionalization to optimize the anticancer efficacy of indole-based microtubule inhibitors.[4]
Signaling Pathway Visualization
Caption: Mechanism of action of 6-substituted indole tubulin inhibitors.
Case Study 2: 6-Substituted Indolylquinolinones as Chek1 Kinase Inhibitors
Through a structure-based drug design approach, it was hypothesized that substitution at the C6 position of the indolylquinolinone scaffold would enhance binding affinity for Chek1 kinase.[8] This led to the development of a series of potent and selective Chek1 inhibitors. The optimization of the C6-substituent not only improved potency but also allowed for the fine-tuning of pharmacokinetic properties, resulting in compounds with improved cellular activity.[8]
Experimental Workflow Visualization
Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.[1]
Conclusion and Future Perspectives
The 6-substituted indole pharmacophore has proven to be a highly versatile and fruitful scaffold in the pursuit of novel therapeutics. The development of innovative synthetic methodologies has provided access to a diverse range of C6-functionalized indoles, enabling extensive SAR exploration. The case studies presented herein demonstrate the profound impact of C6-substitution on the biological activity of indole derivatives, leading to the discovery of potent and selective inhibitors of key therapeutic targets.
Future research in this area will likely focus on the development of even more efficient and regioselective C-H functionalization methods to further expand the accessible chemical space. The integration of computational modeling and structure-based design will continue to guide the rational design of next-generation 6-substituted indole derivatives with enhanced efficacy and safety profiles. As our understanding of the molecular basis of disease continues to grow, the 6-substituted indole scaffold is poised to remain a central element in the discovery of innovative medicines for a wide range of human diseases.
References
-
MDPI. Recent Progress in the Transition Metal Catalyzed Synthesis of Indoles. Available from: [Link]
-
PMC. Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes. Available from: [Link]
-
RSC Publishing. Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition. Available from: [Link]
-
PMC. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation. Available from: [Link]
-
Anti-Cancer Agents in Medicinal Chemistry. Recent Updates on Indole Derivatives as Kinase Inhibitors in the Treatment of Cancer. Available from: [Link]
-
PubMed. Evolution of a series of peptidoleukotriene antagonists: synthesis and structure-activity relationships of 1,6-disubstituted indoles and indazoles. Available from: [Link]
-
PubMed. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors. Available from: [Link]
-
PMC. Indole – a promising pharmacophore in recent antiviral drug discovery. Available from: [Link]
-
ACS Publications. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Available from: [Link]
-
PMC. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41. Available from: [Link]
-
PCBR. Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Novel Synthetic Approaches Toward Substituted Indole Scaffolds [organic-chemistry.org]
- 3. Regioselective synthesis of C6-alkylated indoles utilizing electronic–steric effects enabled by imino exchange and phosphorus ylide addition - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. Design, Synthesis and Anticancer Activity of 6-Substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole Against Tubulin Polymerisation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pcbiochemres.com [pcbiochemres.com]
- 6. Synthesis of Highly Substituted Indolines and Indoles via Intramolecular [4 + 2] Cycloaddition of Ynamides and Conjugated Enynes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Development of 6-substituted indolylquinolinones as potent Chek1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure–Activity Relationship Studies of Indole-Based Compounds as Small Molecule HIV-1 Fusion Inhibitors Targeting Glycoprotein 41 - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
synthesis of 6-pyrrolidin-1-yl-1H-indole from 6-bromoindole
An Application Note for the Synthesis of 6-pyrrolidin-1-yl-1H-indole
Abstract
This document provides a comprehensive guide for the , targeting researchers in medicinal chemistry and drug development. The core of this protocol is the Buchwald-Hartwig amination, a robust palladium-catalyzed cross-coupling reaction renowned for its efficiency in forming carbon-nitrogen bonds.[1] This guide offers a detailed experimental protocol, a discussion of the underlying reaction mechanism, troubleshooting advice, and critical safety considerations. By explaining the causality behind experimental choices, this note aims to empower scientists to not only replicate the synthesis but also to adapt and optimize it for their specific needs.
Introduction and Strategic Rationale
The indole scaffold is a cornerstone of medicinal chemistry, present in a vast array of natural products and FDA-approved pharmaceuticals. Functionalization of the indole core allows for the fine-tuning of a molecule's pharmacological profile. The introduction of an amino group at the 6-position, particularly a cyclic amine like pyrrolidine, can significantly influence properties such as solubility, receptor binding affinity, and metabolic stability.
Traditional methods for aryl-amine synthesis, such as nucleophilic aromatic substitution (SNAr) or the Ullmann condensation, often require harsh conditions and suffer from limited substrate scope, making them unsuitable for complex, functionalized molecules like indoles. The advent of the Buchwald-Hartwig amination transformed the landscape of C-N bond formation, offering a mild, versatile, and highly efficient alternative.[2] This methodology is particularly well-suited for coupling 6-bromoindole with pyrrolidine, providing a direct and high-yielding route to the desired 6-pyrrolidin-1-yl-1H-indole. While the indole N-H is acidic, modern Buchwald-Hartwig catalyst systems demonstrate excellent chemoselectivity, favoring coupling at the C-Br bond over N-arylation of the indole ring itself.[3][4][5]
The Buchwald-Hartwig Amination: A Mechanistic Perspective
The success of this synthesis hinges on a palladium-catalyzed cross-coupling reaction. The catalytic cycle, illustrated below, is a well-established sequence of organometallic transformations.[6][7]
The Catalytic Cycle
Caption: The overall experimental workflow from setup to final product characterization.
-
Reaction Setup: To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar and a condenser, add 6-bromoindole (196 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), Xantphos (41 mg, 0.07 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol). This step is best performed in a glovebox due to the air- and moisture-sensitivity of NaOtBu.
-
Solvent and Reagent Addition: Seal the flask, remove it from the glovebox (if used), and connect it to a Schlenk line under a positive pressure of Argon. Add 5 mL of anhydrous toluene via syringe, followed by pyrrolidine (100 µL, 1.2 mmol).
-
Reaction: Lower the flask into a preheated oil bath at 100 °C and stir vigorously for 12-18 hours. The reaction mixture will typically turn dark brown.
-
Monitoring: The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS, observing the disappearance of the 6-bromoindole starting material.
-
Work-up: After the reaction is complete (as judged by TLC/LC-MS), cool the mixture to room temperature. Carefully quench the reaction by slowly adding 10 mL of water.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL). Combine the organic layers.
-
Washing and Drying: Wash the combined organic layers with brine (2 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude oil/solid by flash column chromatography on silica gel. A gradient elution of 5% to 20% ethyl acetate in hexanes is typically effective for separating the product from nonpolar impurities and baseline material.
-
Final Product: Combine the pure fractions and remove the solvent under reduced pressure to yield 6-pyrrolidin-1-yl-1H-indole as a solid or viscous oil.
Expected Results and Characterization
-
Yield: 75-90%
-
Appearance: Off-white to light brown solid.
-
Spectroscopic Data (Predicted):
-
¹H NMR (400 MHz, CDCl₃) δ: 8.05 (br s, 1H, NH -indole), 7.50 (d, J = 8.6 Hz, 1H), 7.05 (t, J = 2.8 Hz, 1H), 6.85 (d, J = 2.0 Hz, 1H), 6.65 (dd, J = 8.6, 2.2 Hz, 1H), 6.40 (dd, J = 3.1, 2.0 Hz, 1H), 3.35 (t, J = 6.6 Hz, 4H, N-CH₂ ), 2.05 (t, J = 6.6 Hz, 4H, CH₂ -CH₂ ).
-
¹³C NMR (101 MHz, CDCl₃) δ: 137.0, 134.5, 124.0, 122.5, 120.0, 110.0, 101.5, 95.0, 48.0, 25.5.
-
MS (ESI+): m/z calculated for C₁₂H₁₄N₂ [M+H]⁺: 187.12; found: 187.1.
-
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (Pd(0) oxidized).2. Wet solvent or reagents.3. Insufficiently strong or decomposed base.4. Ineffective ligand for the specific substrate. | 1. Use a fresh bottle of catalyst or a pre-catalyst system.2. Ensure all solvents and reagents are strictly anhydrous.3. Use fresh NaOtBu and handle exclusively under inert gas.4. Screen other ligands (e.g., RuPhos, DavePhos). |
| Side Product Formation | 1. Hydrodehalogenation (replacement of -Br with -H).2. Dimerization or other side reactions. | 1. This can occur if water is present. Ensure anhydrous conditions.2. Lower the reaction temperature or catalyst loading. A different ligand may also suppress side reactions. |
| Difficult Purification | 1. Streaking on silica gel column.2. Product co-elutes with impurities. | 1. The product is basic. Add 0.5-1% triethylamine (Et₃N) to the eluent to prevent streaking.2. Try a different solvent system or consider reverse-phase chromatography if necessary. |
Conclusion
The Buchwald-Hartwig amination provides an exceptionally reliable and high-yielding pathway for the synthesis of 6-pyrrolidin-1-yl-1H-indole. By carefully selecting the catalyst, ligand, and base, and by maintaining strict anhydrous and inert conditions, researchers can readily access this valuable building block for drug discovery and development programs. The detailed protocol and mechanistic insights provided herein serve as a robust starting point for further exploration and optimization.
References
-
Wikipedia. Buchwald–Hartwig amination. [Online] Available at: [Link]
-
Chemistry LibreTexts. Buchwald-Hartwig Amination. [Online] Available at: [Link]
-
Singleton, T. A., et al. (2020). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. ACS Catalysis. [Online] Available at: [Link]
-
NROChemistry. Buchwald-Hartwig Coupling: Mechanism & Examples. [Online] Available at: [Link]
-
Valdosta State University. Diindolylamine Preparation and Stability Investigations. PMC - NIH. [Online] Available at: [Link]
-
J&K Scientific LLC. Buchwald-Hartwig Cross-Coupling. [Online] Available at: [Link]
-
Beilstein Journals. Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. [Online] Available at: [Link]
-
Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Online] Available at: [Link]
-
Oxford Lab Fine Chem LLP. MATERIAL SAFETY DATA SHEET - SODIUM-TERT-BUTOXIDE. [Online] Available at: [Link]
-
ResearchGate. Sodium tert-butoxide: what are safety rules and precautions? [Online] Available at: [Link]
-
Henderson, J. L., et al. (2010). Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles. DSpace@MIT. [Online] Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination - Reagent Guides. [Online] Available at: [Link]
-
Vaddula, B. R., et al. (2014). Role of the Base in Buchwald–Hartwig Amination. The Journal of Organic Chemistry. [Online] Available at: [Link]
Sources
- 1. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Diindolylamine Preparation and Stability Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 5. Palladium-Catalyzed Amination of Unprotected Halo-7- azaindoles [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
palladium-catalyzed C-N coupling for indole functionalization
Application Note: Palladium-Catalyzed C-N Coupling for Indole Functionalization
Introduction & Strategic Context
The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of blockbuster drugs ranging from Indomethacin to Vazepant. While classical methods like the Ullmann condensation require harsh temperatures (>140°C) and stoichiometric copper, Palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination) offers a milder, more chemoselective alternative.
However, indoles present a unique challenge compared to aliphatic amines. The nitrogen lone pair is part of the aromatic system, rendering it significantly less nucleophilic (pKa ~16 in DMSO). Furthermore, the C3 position is highly nucleophilic, leading to potential competition between N-arylation and C-H arylation.
This guide details the protocols to achieve exclusive N1-arylation , leveraging Third-Generation (G3) Buchwald Precatalysts to solve common reproducibility issues associated with traditional Pd(0) sources.
Mechanistic Insight: The Catalytic Cycle
Understanding the mechanism is vital for troubleshooting. Unlike standard amines, the indole N-H bond requires specific base mediation to facilitate coordination to Palladium.
The G3 Precatalyst Advantage
We utilize G3 precatalysts (e.g., XPhos Pd G3) because they are air-stable and activate rapidly. Upon treatment with base, the precatalyst undergoes intramolecular deprotonation and reductive elimination, releasing the active
Visualization: Catalytic Cycle & Activation
Figure 1: The catalytic cycle for Pd-catalyzed indole arylation, initiating with precatalyst activation.
Critical Parameters & Optimization
Success depends on three variables: Ligand Sterics, Base Strength, and Precatalyst choice.
Ligand Selection Strategy
For indoles, dialkylbiaryl phosphines are superior.
-
tBuXPhos: The "Workhorse." Excellent for aryl bromides and chlorides. The bulky t-butyl groups promote reductive elimination, which is often the rate-determining step for bulky indoles.
-
BrettPhos: Required for primary amines but also exceptional for hindered indoles or when high selectivity against C3-arylation is needed.
-
RuPhos: Ideal for electron-poor aryl halides or secondary amines, but less common for simple indoles than tBuXPhos.
Base Selection
-
NaOtBu (Sodium tert-butoxide): The standard. Strong enough to deprotonate the indole (pKa ~16) but compatible with the catalytic cycle.
-
K3PO4 (Potassium Phosphate): Use when the substrate contains base-sensitive groups (e.g., esters, nitriles). Requires higher temperatures or a solvent with higher dielectric constant (e.g., t-Amyl alcohol) to solubilize the base.
Data Summary: Ligand Performance Matrix
| Substrate Class | Recommended Ligand | Base | Solvent | Temp (°C) |
| Standard Indole + Aryl Bromide | tBuXPhos | NaOtBu | Toluene | 80-100 |
| Sterically Hindered Indole | BrettPhos | NaOtBu | Dioxane | 100-110 |
| Base-Sensitive Substrate (Esters) | tBuXPhos | K3PO4 | t-AmylOH | 100 |
| Heterocyclic Halide (Pyridine) | tBuXPhos / BrettPhos | NaOtBu | Toluene | 100 |
Experimental Protocols
Protocol A: General N-Arylation (The "Workhorse" Method)
Best for: Unfunctionalized indoles coupled with aryl bromides or chlorides.
Reagents:
-
Indole derivative (1.0 mmol)
-
Aryl Halide (1.1 mmol)
-
Catalyst: tBuXPhos Pd G3 (0.02 mmol, 2 mol%) [Sigma-Aldrich: 763004]
-
Base: NaOtBu (1.2 mmol)
-
Solvent: Anhydrous Toluene (2.0 mL, 0.5 M)
Step-by-Step:
-
Glassware Prep: Oven-dry a 10 mL screw-cap reaction vial containing a magnetic stir bar.
-
Solids Addition: In air (if rapid) or glovebox, add Indole (1.0 equiv), Base (1.2 equiv), and tBuXPhos Pd G3 (2 mol%).
-
Note: If the aryl halide is a solid, add it now.
-
-
Purge: Cap the vial with a septum cap. Evacuate and backfill with Argon (x3).
-
Liquid Addition: Syringe in anhydrous Toluene. If the aryl halide is liquid, add it now via syringe.
-
Reaction: Place in a pre-heated aluminum block at 90°C . Stir vigorously (800 rpm) for 2-4 hours.
-
Visual Check: The solution usually turns from orange/red to dark brown.
-
-
Workup: Cool to RT. Dilute with EtOAc (10 mL) and filter through a small pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.
Protocol B: Challenging Substrates (Hindered/Functionalized)
Best for: 2-substituted indoles, electron-poor aryl halides, or substrates with esters.
Modifications:
-
Ligand: Switch to BrettPhos Pd G3 .
-
Base/Solvent: If ester present, use K3PO4 (2.0 equiv) in t-Amyl Alcohol .
-
Temperature: Increase to 110°C .
-
Time: Extend to 12-16 hours.
Troubleshooting & Self-Validation
Use this decision tree to diagnose failures.
Figure 2: Diagnostic workflow for common reaction failures.
Common Failure Modes:
-
Inhibition by Iodide: While Aryl Iodides are more reactive, the released I- ion can poison the catalyst by forming stable Pd-I species.
-
Fix: If using Ar-I, add 20 mol% AgOTf to scavenge iodide, or switch to Ar-Br.
-
-
Protodehalogenation: The aryl halide is reduced (Ar-H formed).
-
Fix: This indicates the catalyst is active but the amine is not coordinating. Increase base concentration or switch to a more soluble base (LHMDS).
-
References
-
Buchwald, S. L., et al. "Efficient Palladium-Catalyzed N-Arylation of Indoles."[1][2] Organic Letters, 2000, 2(10), 1403–1406.[3]
-
Hartwig, J. F. "Evolution of C–H Bond Functionalization from Methane to Methodology." Journal of the American Chemical Society, 2016, 138(1), 2–24.
-
Sigma-Aldrich. "Buchwald Precatalysts User Guide." Merck KGaA Technical Library.
-
Surry, D. S., & Buchwald, S. L. "Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide." Chemical Science, 2011, 2, 27-50.
Sources
Application Note: Protocol for N-Arylation of Pyrrolidine with Indoles
Executive Summary & Strategic Scope
The N-arylation of pyrrolidine with indole scaffolds is a pivotal transformation in the synthesis of CNS-active agents (e.g., 5-HT receptor modulators) and kinase inhibitors. This guide addresses the specific challenge of coupling the secondary amine pyrrolidine (nucleophile) with an indole core (acting as the aryl electrophile).
Unlike simple benzenoid systems, indoles present unique challenges:
-
Competing Nucleophilicity: The indole C3 and N1 positions are naturally nucleophilic, potentially interfering with the desired cross-coupling if not managed.
-
Catalyst Deactivation: The free N-H of unprotected indoles can coordinate to metal centers (Pd or Cu), arresting the catalytic cycle.
This protocol details two industry-standard methodologies:
-
Method A (Palladium-Catalyzed): The "Gold Standard" for high-value intermediates, utilizing Buchwald-Hartwig conditions optimized for secondary amines.
-
Method B (Copper-Catalyzed): A scalable, cost-effective Ullmann-type coupling for robust substrates.
Reaction Architecture & Mechanistic Logic
The transformation relies on the activation of a halo-indole (typically bromo- or iodo-) to accept the pyrrolidine nucleophile.
Visual Abstract
The following diagram illustrates the core transformation and the competing pathways that must be suppressed.
Figure 1: General reaction scheme highlighting the convergence of the halo-indole and pyrrolidine via metal catalysis.
Method A: Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig)
Best For: Late-stage functionalization, complex substrates, and instances where mild conditions are required to preserve stereocenters.
The "RuPhos" Advantage
For secondary amines like pyrrolidine, RuPhos (a dialkylbiaryl phosphine ligand) is the superior choice. Its bulk prevents bis-arylation and facilitates the reductive elimination step, which is often the rate-determining step for electron-rich amines.
Detailed Protocol
Reagents:
-
Substrate: 5-Bromoindole (1.0 equiv) [Note: Protect N1 with Boc or Benzyl if possible to maximize yield].
-
Amine: Pyrrolidine (1.2 – 1.5 equiv).
-
Catalyst Precursor: Pd(OAc)₂ (1–2 mol%) or Pd₂(dba)₃ (1 mol%).
-
Ligand: RuPhos (2–4 mol%) [Maintains 1:2 Pd:Ligand ratio].
-
Base: NaOtBu (1.5 equiv) [Strong base promotes rapid reaction].
-
Solvent: Toluene (anhydrous).
Step-by-Step Workflow:
-
Inert Setup: Flame-dry a reaction vial equipped with a magnetic stir bar and cool under a stream of Argon.
-
Solids Addition: Charge the vial with Pd(OAc)₂ (2.2 mg, 0.01 mmol), RuPhos (9.3 mg, 0.02 mmol), NaOtBu (144 mg, 1.5 mmol), and the 5-Bromoindole substrate (1.0 mmol).
-
Expert Tip: If the indole is an oil, add it after the solvent.
-
-
Purge: Cap the vial and purge with Argon for 5 minutes (vacuum/backfill x3).
-
Liquid Addition: Add anhydrous Toluene (4 mL) via syringe, followed by Pyrrolidine (1.2 mmol).
-
Activation: Place the vial in a pre-heated block at 85°C . Stir vigorously (800 rpm).
-
Why? High agitation is crucial for the heterogeneous base (NaOtBu) to interact effectively.
-
-
Monitoring: Monitor via LC-MS at 2 hours. Reaction is typically complete within 4-6 hours.
-
Workup: Cool to room temperature. Filter through a pad of Celite (eluting with EtOAc) to remove Pd black and salts. Concentrate and purify via flash chromatography (Hexanes/EtOAc).
Mechanistic Cycle (Graphviz)
Figure 2: The Buchwald-Hartwig catalytic cycle. Note that the Base is critical in the step between Oxidative Addition and Amine Coordination to generate the palladium-amido complex.
Method B: Copper-Catalyzed Coupling (Ullmann-Type)[1][2]
Best For: Scale-up (>10g), simple halo-indoles, and cost-sensitive projects.
The Ligand Choice
Traditional Ullmann reactions require harsh temperatures (>140°C). Modern protocols use bidentate ligands like L-Proline or DMEDA (N,N'-dimethylethylenediamine) to stabilize the Cu(I) intermediate, allowing reaction at 80–90°C.
Detailed Protocol
Reagents:
-
Substrate: 5-Iodoindole (preferred over bromo for Cu catalysis).
-
Amine: Pyrrolidine (1.5 equiv).
-
Catalyst: CuI (10 mol%).
-
Ligand: L-Proline (20 mol%).
-
Base: K₃PO₄ (2.0 equiv).
-
Solvent: DMSO (dimethyl sulfoxide).
Step-by-Step Workflow:
-
Charge: To a screw-cap tube, add CuI (19 mg, 0.1 mmol), L-Proline (23 mg, 0.2 mmol), K₃PO₄ (424 mg, 2.0 mmol), and 5-Iodoindole (1.0 mmol).
-
Inert: Evacuate and backfill with Argon.
-
Solvent: Add DMSO (3 mL) and Pyrrolidine (1.5 mmol).
-
Reaction: Heat to 90°C for 12–24 hours.
-
Expert Tip: DMSO is difficult to remove. For workup, dilute the reaction mixture with water (15 mL) and extract into EtOAc or DCM. Wash the organic layer 3x with water to remove residual DMSO.
-
-
Purification: Standard silica chromatography.
Comparative Data & Screening Guide
Use this table to select the starting conditions based on your specific indole substrate.
| Parameter | Method A (Pd/RuPhos) | Method B (Cu/L-Proline) |
| Halide Preference | Br > I >> Cl | I > Br >> Cl |
| Reaction Temp | 80°C - 100°C | 90°C - 120°C |
| Base Tolerance | NaOtBu (Base sensitive? Use Cs₂CO₃) | K₃PO₄ (Milder) |
| Steric Sensitivity | High (RuPhos handles bulk well) | Moderate |
| Cost | High ( | Low ($) |
| Indole N-H | Protect (Boc) for best results | Often tolerated |
Troubleshooting & Optimization
If the standard protocol fails, follow this logic flow to diagnose the failure mode.
Figure 3: Decision tree for troubleshooting common failure modes in C-N coupling.
Critical "Expertise" Notes:
-
The "Indole N-H" Trap: Unprotected indoles are acidic (pKa ~16). Strong bases like NaOtBu can deprotonate the indole nitrogen, creating an indolyl anion that bridges Pd dimers, deactivating the catalyst.
-
Fix: If you must use unprotected indole, use LHMDS (Lithium Hexamethyldisilazide) as the base. It creates a reversible equilibrium that favors the active catalytic cycle (See Reference 1).
-
-
Pyrrolidine Volatility: Pyrrolidine boils at 87°C. In Method A (85°C), use a sealed pressure vial, not a reflux condenser, to prevent loss of stoichiometry.
Safety & Handling
-
Pyrrolidine: Highly flammable and corrosive. Causes severe skin burns. Handle in a fume hood.
-
Palladium Residues: Pd species can be toxic.[1] Ensure thorough scavenging (e.g., using SiliaMetS® Thiol or equivalent scavengers) before biological testing of the final compound.
-
Pressurized Vessels: When heating toluene/pyrrolidine mixtures in sealed vials, ensure the vessel is rated for the generated pressure (approx. 2-3 bar).
References
-
Buchwald-Hartwig Amination using RuPhos
-
Maiti, D., & Buchwald, S. L. (2009). "Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered Diaryl Ethers." Journal of the American Chemical Society. (Note: While title mentions Cu, this paper and subsequent RuPhos papers define the secondary amine scope).
-
Specific Protocol Validation: Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition.
-
-
Copper-Catalyzed (Ullmann)
-
Ma, D., & Cai, Q. (2008). "Copper/Amino Acid Catalyzed Cross-Couplings of Aryl and Vinyl Halides with Nucleophiles." Accounts of Chemical Research.
-
-
Indole Functionalization Reviews
-
Barden, T. C. (2010). "Indoles: Industrial, Agricultural and Medicinal Applications." Topics in Heterocyclic Chemistry.
-
-
Mechanistic Insights on Indole N-H Interference
-
Hicks, J. D., Hyde, A. M., Cuezva, A. M., & Buchwald, S. L. (2009). "Pd-Catalyzed C-N Coupling of Ammonium Salts." Journal of the American Chemical Society.
-
Sources
Synthesis of 6-Pyrrolidin-1-yl-1H-indole: A Detailed Guide to Reagents and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive guide to the synthesis of 6-pyrrolidin-1-yl-1H-indole, a molecule of interest in medicinal chemistry and drug discovery. The primary synthetic strategy detailed herein is the palladium-catalyzed Buchwald-Hartwig amination, a robust and versatile method for the formation of carbon-nitrogen bonds.[1][2][3] This guide will delve into the rationale behind the selection of reagents, provide a detailed experimental protocol, and offer insights into the characterization of the final product.
Introduction: The Significance of the Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, appearing in a vast array of biologically active compounds and approved pharmaceuticals.[4][5] Its unique electronic properties and ability to participate in various intermolecular interactions make it an attractive template for the design of novel therapeutic agents. The functionalization of the indole ring at various positions allows for the fine-tuning of a molecule's pharmacological profile. The introduction of an amino group, such as a pyrrolidine moiety, at the 6-position can significantly impact a compound's polarity, basicity, and ability to form hydrogen bonds, thereby influencing its binding affinity to biological targets.
Synthetic Strategy: The Buchwald-Hartwig Amination
The synthesis of 6-pyrrolidin-1-yl-1H-indole is most effectively achieved through a Buchwald-Hartwig cross-coupling reaction.[1][6] This palladium-catalyzed reaction provides a direct and efficient means of forming a C-N bond between an aryl halide (6-bromo-1H-indole) and a secondary amine (pyrrolidine).[1] The general transformation is illustrated below:
Figure 1: General scheme for the synthesis of 6-pyrrolidin-1-yl-1H-indole via Buchwald-Hartwig amination.
The reaction proceeds through a catalytic cycle involving the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to yield the desired product and regenerate the active catalyst.[2]
Reagents and Their Rationale
The success of the Buchwald-Hartwig amination is highly dependent on the judicious selection of the catalyst, ligand, base, and solvent.
| Reagent Category | Specific Reagent | Rationale for Selection |
| Aryl Halide | 6-Bromo-1H-indole | The bromo-substituent is sufficiently reactive for oxidative addition to the palladium catalyst. The indole N-H may require protection or the use of specific conditions to avoid side reactions. |
| Amine | Pyrrolidine | A common secondary cyclic amine used in medicinal chemistry. |
| Palladium Precatalyst | Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | A stable and commonly used source of palladium(0) that is activated in situ. |
| Ligand | 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) | A bulky and electron-rich phosphine ligand that promotes both oxidative addition and reductive elimination, leading to high catalytic activity. |
| Base | Sodium tert-butoxide (NaOtBu) | A strong, non-nucleophilic base that effectively deprotonates the amine and facilitates the catalytic cycle. |
| Solvent | Toluene or Dioxane | Anhydrous, non-polar aprotic solvents that are compatible with the reaction conditions and effectively solubilize the reagents. |
Experimental Protocol
This protocol is a representative procedure for the synthesis of 6-pyrrolidin-1-yl-1H-indole. Researchers should optimize conditions as needed for their specific setup and scale.
Materials:
-
6-Bromo-1H-indole
-
Pyrrolidine
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous Toluene (or Dioxane)
-
Schlenk flask or other suitable reaction vessel for inert atmosphere chemistry
-
Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 6-bromo-1H-indole (1.0 eq), Pd₂(dba)₃ (0.02 eq), and XPhos (0.04 eq).
-
Solvent Addition: Add anhydrous toluene to the flask.
-
Reagent Addition: Add pyrrolidine (1.2 eq) and sodium tert-butoxide (1.4 eq) to the reaction mixture.
-
Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Figure 2: A step-by-step workflow for the synthesis of 6-pyrrolidin-1-yl-1H-indole.
Product Characterization
The successful synthesis of 6-pyrrolidin-1-yl-1H-indole should be confirmed by standard analytical techniques.
Expected Analytical Data:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons of the indole ring and the pyrrolidine moiety. The aromatic protons of the indole will appear in the downfield region, while the aliphatic protons of the pyrrolidine will be in the upfield region.
-
¹³C NMR: The carbon NMR spectrum will display distinct signals for each carbon atom in the molecule. The chemical shifts will be indicative of the electronic environment of each carbon.
-
Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of 6-pyrrolidin-1-yl-1H-indole (C₁₂H₁₄N₂), which is approximately 186.25 g/mol .
Troubleshooting
Low yields or the presence of side products in the Buchwald-Hartwig amination can often be attributed to several factors:
-
Catalyst deactivation: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere.
-
Incorrect base: The strength and nature of the base are critical. If NaOtBu proves to be too harsh, other bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be explored, although this may require higher reaction temperatures or longer reaction times.
-
Ligand choice: While XPhos is a good starting point, other bulky, electron-rich phosphine ligands such as RuPhos or BrettPhos could be screened for improved results.[12]
Conclusion
The Buchwald-Hartwig amination provides a reliable and efficient route for the synthesis of 6-pyrrolidin-1-yl-1H-indole. By carefully selecting the appropriate reagents and meticulously controlling the reaction conditions, researchers can successfully prepare this valuable compound for further investigation in drug discovery and development programs. The protocols and insights provided in this guide are intended to serve as a strong foundation for these synthetic endeavors.
References
-
Diindolylamine Preparation and Stability Investigations - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
-
6-Aminoindole | C8H8N2 | CID 256096 - PubChem. (n.d.). Retrieved February 15, 2026, from [Link]
-
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
-
6-Aminoindole | Journal of the American Chemical Society. (n.d.). Retrieved February 15, 2026, from [Link]
-
Buchwald–Hartwig amination - Wikipedia. (n.d.). Retrieved February 15, 2026, from [Link]
-
Buchwald-Hartwig Amination - Chemistry LibreTexts. (n.d.). Retrieved February 15, 2026, from [Link]
-
Six-component synthesis and biological activity of novel spiropyridoindolepyrrolidine derivatives: A combined experimental and theoretical investigation - Frontiers. (n.d.). Retrieved February 15, 2026, from [Link]
-
Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (n.d.). Retrieved February 15, 2026, from [Link]
-
Nuclear Magnetic Resonance Spectroscopy. ^(13)C Spectra of Indole and Methylindoles. (n.d.). Retrieved February 15, 2026, from [Link]
-
Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93 - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Supplementary Material Synthesis of Pyrrole and Indole Quinoxalinone and Oxazinone Derivatives by Intramolecular Copper-Catalyze. (n.d.). Retrieved February 15, 2026, from [Link]
-
Recent Advances in the Synthesis of Pyrrolo[1,2-a]indoles and their Derivatives - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Retrieved February 15, 2026, from [Link]
-
Enantioselective Synthesis of Pyrroloindolines via Non-Covalent Stabilization of Indole Radical Cations and Applications to the Synthesis of Alkaloid Natural Products - PMC. (n.d.). Retrieved February 15, 2026, from [Link]
-
Recent advances in the synthesis of pyrido[1,2-a]indoles - RSC Publishing. (n.d.). Retrieved February 15, 2026, from [Link]
-
Recent progress in the total synthesis of indole alkaloids - PubMed - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
-
3-(1H-pyrrolo[2,3-c]pyridin-1-yl)isoquinolin-5 - AWS. (n.d.). Retrieved February 15, 2026, from [Link]
-
1 H-NMR spectrum of 1-pyrroline solution in DMSO-d 6 (10000 ppm)... - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
Fig. S12. 1 H NMR of 3-(Phenyl(pyrrolidin-1-yl)methyl)-1H-indole. - ResearchGate. (n.d.). Retrieved February 15, 2026, from [Link]
-
1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - PMC - NIH. (n.d.). Retrieved February 15, 2026, from [Link]
-
Identification of Pyrrolizidine Alkaloids in Senecio Plants by Liquid Chromatography-Mass Spectrometry - PCOM. (n.d.). Retrieved February 15, 2026, from [Link]
-
Supporting Information Synthesis of Pyrroles by Gold(I)-Catalyzed Amino-Claisen Rearrangement of N-Propargyl Enaminone Derivativ - AWS. (n.d.). Retrieved February 15, 2026, from [Link]
-
Pyrrolidine - the NIST WebBook - National Institute of Standards and Technology. (n.d.). Retrieved February 15, 2026, from [Link]
-
Pyrrolidine, 1-(1-cyclohexen-1-yl)- - the NIST WebBook. (n.d.). Retrieved February 15, 2026, from [Link]
-
Copper-Catalyzed Intramolecular Carbocyclization/1,2-Migration Reaction of Allenols To Access Substituted 2-Sulfonyl Carbazoles - ACS.org. (n.d.). Retrieved February 15, 2026, from [Link]
-
Characterization of Adenylyl Cyclase Isoform 6 Residues Interacting with Forskolin. (n.d.). Retrieved February 15, 2026, from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 4. Recent advances in the synthesis of pyrrolo[1,2-a]indoles and their derivatives - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. Recent progress in the total synthesis of indole alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. ias.ac.in [ias.ac.in]
- 8. Pyrrolidine, Piperazine, and Diazinane Alkaloids from the Marine Bacterium Strain Vibrio ruber ZXR-93 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders - PMC [pmc.ncbi.nlm.nih.gov]
Protecting Group Strategies for 1H-Indole Synthesis: Application Notes and Protocols
Introduction: The Imperative of N-H Protection in Indole Chemistry
The indole nucleus is a cornerstone of numerous natural products, pharmaceuticals, and functional materials.[1][2] However, the reactivity of the N-H proton presents a significant challenge in the chemical manipulation of the indole ring. This proton is acidic enough to be removed by common bases, and its presence can interfere with a wide range of synthetic transformations, including metal-catalyzed cross-coupling reactions, electrophilic substitutions, and organometallic additions.[3] Consequently, the judicious selection and application of a protecting group for the indole nitrogen is a critical strategic consideration in any multistep synthesis involving this privileged heterocycle.[3][4][5][6]
This comprehensive guide provides researchers, scientists, and drug development professionals with an in-depth exploration of common protecting group strategies for 1H-indoles. We will delve into the rationale behind the use of specific protecting groups, provide detailed, field-proven protocols for their introduction and removal, and offer insights into troubleshooting common issues. Our focus is on empowering the synthetic chemist with the knowledge to make informed decisions that enhance reaction efficiency, yield, and overall synthetic success.
Core Principles of Protecting Group Selection
The ideal protecting group should be:
-
Easy to introduce in high yield under mild conditions.
-
Stable to the reaction conditions of subsequent synthetic steps.
-
Readily removed in high yield under specific and mild conditions that do not affect other functional groups in the molecule (orthogonality).[5][6]
-
Minimally impactful on the reactivity of the indole ring, unless a specific electronic effect is desired.[4]
The choice of a protecting group is therefore not a one-size-fits-all decision but rather a nuanced choice dictated by the overall synthetic strategy.
Diagram 1: General Workflow for Indole N-Protection and Deprotection
Caption: A generalized workflow illustrating the key stages of employing a protecting group in indole synthesis.
The Workhorses: Common Protecting Groups for the Indole Nitrogen
We will now examine the application of three of the most widely employed protecting groups for the indole nitrogen: tert-Butoxycarbonyl (Boc), Tosyl (Ts), and 2-(Trimethylsilyl)ethoxymethyl (SEM).
tert-Butoxycarbonyl (Boc) Group: The Versatile Carbamate
The Boc group is arguably one of the most popular choices for protecting the indole nitrogen due to its general stability and the numerous mild methods available for its removal.[4] It moderately decreases the electron density of the indole ring, which can be beneficial in some reactions.[4]
-
Acid Lability: The Boc group is readily cleaved under acidic conditions, offering a clear orthogonal strategy to base-labile or hydrogenation-sensitive groups.[7][8]
-
Alternative Deprotection: For acid-sensitive substrates, the Boc group on an indole can be removed under specific basic or thermolytic conditions.[7][8][9]
-
Ease of Introduction: Protection is typically straightforward and high-yielding.
Protocol 1: N-Boc Protection of Indole
-
To a solution of the indole (1.0 equiv) in a suitable solvent such as acetonitrile or dichloromethane, add di-tert-butyl dicarbonate (Boc₂O, 1.1-1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 equiv).
-
Stir the reaction mixture at room temperature for 2-12 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (typically eluting with a hexane/ethyl acetate gradient) to afford the N-Boc protected indole.
Protocol 2: Acid-Mediated Deprotection of N-Boc Indole
-
Dissolve the N-Boc protected indole (1.0 equiv) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA, 5-10 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.
-
Once the reaction is complete, carefully quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by flash column chromatography if necessary.
Protocol 3: Base-Mediated Deprotection of N-Boc Indole [7][8]
-
Dissolve the N-Boc protected indole (1.0 equiv) in dry methanol.
-
Add a catalytic amount of sodium methoxide (NaOMe, 0.1-0.2 equiv).[7][8]
-
Stir the reaction at room temperature for 15-60 minutes, monitoring by TLC.[7][8]
-
Upon completion, dilute the reaction with water and extract with ethyl acetate.[7][8]
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[8]
-
Purify by flash column chromatography if necessary.
-
Incomplete Deprotection with Acid: If deprotection with TFA/DCM is sluggish, consider using a stronger acid system like HCl in dioxane or ethyl acetate. For particularly stubborn substrates, thermolytic deprotection in refluxing 2,2,2-trifluoroethanol (TFE) can be effective.[7]
-
Acid-Sensitive Substrates: If your molecule contains other acid-labile groups, the basic deprotection method with NaOMe in methanol is a highly selective alternative.[7][8]
Tosyl (Ts) Group: The Robust Sulfonamide
The tosyl group is a strongly electron-withdrawing protecting group that significantly passivates the indole ring towards electrophilic attack. Its exceptional stability makes it suitable for syntheses involving harsh reaction conditions. However, this same stability can render its removal challenging.[7][10]
-
High Stability: The N-Ts group is stable to a wide range of reagents, including strong acids, oxidizing agents, and many organometallic reagents.
-
Directed Metalation: The tosyl group can facilitate deprotonation at the C2 position of the indole ring.
-
Orthogonality: Its removal conditions (strong base or reduction) are orthogonal to acid-labile protecting groups like Boc and silyl ethers.
Protocol 4: N-Tosyl Protection of Indole
-
To a solution of the indole (1.0 equiv) in a suitable solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) at 0 °C, add a base such as sodium hydride (NaH, 1.2 equiv) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes, then add p-toluenesulfonyl chloride (TsCl, 1.1 equiv).
-
Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with water.
-
Extract the product with ethyl acetate, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify by flash column chromatography or recrystallization.
Protocol 5: Base-Mediated Deprotection of N-Tosyl Indole [11][12]
-
Dissolve the N-tosyl indole (1.0 equiv) in a mixture of THF and methanol (e.g., 2:1 v/v).[12]
-
Stir the reaction at room temperature or reflux, monitoring by TLC. Reaction times can vary from a few hours to overnight.[12]
-
Upon completion, concentrate the reaction mixture, add water, and extract with a suitable organic solvent.[12]
-
Wash the organic layer, dry, and concentrate. Purify as needed.
Protocol 6: Reductive Deprotection of N-Tosyl Indole
-
Dissolve the N-tosyl indole (1.0 equiv) in refluxing methanol.
-
Add magnesium turnings (Mg, 5-10 equiv) portion-wise.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
After cooling, carefully add 1 M aqueous HCl to dissolve the magnesium salts.
-
Make the solution basic with aqueous sodium hydroxide and extract the product with an organic solvent.
-
Wash, dry, and concentrate the organic extracts, followed by purification.
-
Harsh Deprotection Conditions Leading to Decomposition: If strong bases like KOH in refluxing ethanol cause decomposition, the milder cesium carbonate method is a good alternative.[7][12] Nucleophilic cleavage using thioglycolic acid and lithium hydroxide in DMF at room temperature is another very mild and efficient option.[7]
-
Incomplete Deprotection: If the reaction is sluggish, particularly with sterically hindered substrates, increasing the amount of the deprotection reagent or switching to a reductive cleavage method may be necessary, provided other functional groups are compatible.[7]
2-(Trimethylsilyl)ethoxymethyl (SEM) Group: The Fluoride-Labile Protector
The SEM group offers robust protection under a variety of conditions and is particularly valuable due to its unique deprotection mechanism involving fluoride ions.[13][14] This provides an excellent orthogonal deprotection strategy.[7]
-
Fluoride-Mediated Cleavage: The SEM group is readily cleaved by fluoride sources like tetrabutylammonium fluoride (TBAF), offering orthogonality to both acid- and base-labile groups.[7][15]
-
Stability: It is stable to a wide range of non-fluoride-based reagents, including many basic, acidic, and reductive conditions.
-
Alternative Deprotection: The SEM group can also be removed under certain acidic conditions, although this is less common.[7]
Protocol 7: N-SEM Protection of Indole [16]
-
To a solution of the indole (1.0 equiv) in anhydrous DMF at 0 °C, add sodium hydride (NaH, 1.2 equiv) portion-wise.
-
Stir the mixture for 30 minutes at 0 °C.
-
Add 2-(trimethylsilyl)ethoxymethyl chloride (SEMCl, 1.1 equiv) dropwise.
-
Allow the reaction to warm to room temperature and stir for 2-6 hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extract the product with an etheral solvent, wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Protocol 8: Fluoride-Mediated Deprotection of N-SEM Indole [7]
-
Dissolve the N-SEM protected indole (1.0 equiv) in anhydrous THF.
-
Add a 1 M solution of TBAF in THF (1.5-2.0 equiv) dropwise at room temperature.[7]
-
Stir the reaction at room temperature or heat to reflux, monitoring by TLC.[7]
-
Upon completion, quench with saturated aqueous ammonium chloride solution.[7]
-
Extract with an organic solvent, wash, dry, and concentrate. Purify as needed.
-
Incomplete Deprotection with TBAF: N-SEM deprotection can be more difficult than O-SEM deprotection. Heating the reaction to reflux in THF is a common strategy to increase the rate.[7] Ensure the TBAF solution is anhydrous, as water can inhibit the reaction.
-
Cleavage of Other Silyl Ethers: If your molecule contains other silyl ethers that you wish to preserve, Lewis acids like magnesium bromide may offer better selectivity for SEM ether cleavage over other silyl ethers.[7][17]
Diagram 2: Orthogonal Deprotection Strategies
Caption: Visualization of orthogonal deprotection possibilities for commonly used indole N-protecting groups.
Comparative Summary of Protecting Groups
The following table provides a quick reference for comparing the stability and deprotection conditions of the discussed protecting groups.
| Protecting Group | Abbreviation | Stable To | Labile To |
| tert-Butoxycarbonyl | Boc | Mild bases, hydrogenation, mild nucleophiles | Strong acids (TFA, HCl), certain bases (NaOMe), thermolysis[7][8] |
| Tosyl | Ts | Strong acids, oxidizing agents, many organometallics | Strong bases (KOH, Cs₂CO₃), reducing agents (Mg/MeOH, Na/NH₃)[7][12] |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | Most non-fluoride reagents (bases, nucleophiles, reducing agents) | Fluoride sources (TBAF), strong acids (HCl), some Lewis acids (MgBr₂)[7][15][17] |
Conclusion
The strategic use of protecting groups is fundamental to the successful synthesis of complex indole-containing molecules. By understanding the unique characteristics, stability profiles, and deprotection mechanisms of common protecting groups like Boc, Ts, and SEM, chemists can devise more efficient and robust synthetic routes. The protocols and troubleshooting guides provided herein serve as a practical resource for navigating the challenges of indole N-H protection and deprotection, ultimately accelerating research and development in medicinal chemistry and materials science.
References
- Bajwa, J. S. (2006). Deprotection of N-Tosylated Indoles and Related Structures Using Cesium Carbonate. Tetrahedron Letters, 47(34), 6061-6064.
-
ResearchGate. (2006). Deprotection of N-tosylated indoles and related structures using cesium carbonate. [Link]
- Phillips, J. G., Jaworska, M., & Lew, W. (2009). A Practical Synthesis of 1-N-SEM-Protected 3-Iodo-7-methyl-2-piperidin-3-ylindole. Synthesis, 2009(22), 3825-3828.
- Venkateswarlu, Y., et al. (2007). Simple and Selective Removal of the t-Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Muchowski, J. M., & Solas, D. R. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 49(1), 203-205.
- Ravinder, K., et al. (2007). Simple and Selective Removal of the t‐Butyloxycarbonyl (Boc) Protecting Group on Indoles, Pyrroles, Indazoles, and Carbolines.
- Muchowski, J. M., & Solas, D. R. (1984). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole. The Journal of Organic Chemistry, 49(1), 203-205.
-
ResearchGate. (2012). What's the best way to protect the NH group in Heterocyclic Compounds?. [Link]
-
PubMed. (2000). Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis. [Link]
-
C&EN Global Enterprise. (2022). Molecular-editing reaction expands indoles with nitrogen. [Link]
- Menéndez, J. C. (2005). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Molecules, 10(3), 676-682.
-
Chemical Communications (RSC Publishing). (2002). Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group. [Link]
-
University of Bristol. (n.d.). VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
PMC. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
-
ACS Omega. (2022). One-Pot Modified Madelung Synthesis of 3-Tosyl- and 3-Cyano-1,2-disubstituted Indoles. [Link]
-
ResearchGate. (2008). Deprotection of different N-Boc-compounds. [Link]
-
PMC. (2010). Synthesis of Indole Analogues of the Natural Schweinfurthins. [Link]
-
LinkedIn. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
PMC. (2009). AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]
-
PMC. (2010). Indole synthesis: a review and proposed classification. [Link]
-
ResearchGate. (2019). How to perform the BOC protection on indole-3-acetic acid?. [Link]
-
ResearchGate. (2018). Deprotection of N-Ts indole substrates. [Link]
-
Wikipedia. (n.d.). Protecting group. [Link]
-
University of Pennsylvania. (n.d.). Protecting Groups. [Link]
-
Organic Letters. (2000). Novel Deprotection of SEM Ethers: A Very Mild and Selective Method Using Magnesium Bromide. [Link]
-
Organic Chemistry Portal. (n.d.). SEM Protection - Common Conditions. [Link]
-
ResearchGate. (2001). The First Method for Protection−Deprotection of the Indole 2,3-π Bond. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Indole synthesis: a review and proposed classification - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.org [mdpi.org]
- 4. researchgate.net [researchgate.net]
- 5. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 6. jocpr.com [jocpr.com]
- 7. benchchem.com [benchchem.com]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis of Indole Analogues of the Natural Schweinfurthins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. semanticscholar.org [semanticscholar.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. AN EFFICIENT DEPROTECTION OF N-TRIMETHYLSILYLETHOXYMETHYL (SEM) GROUPS FROM DINUCLEOSIDES AND DINUCLEOTIDES - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 17. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
Application Note: Crystallization Strategies for Pyrrolidinyl Indole Scaffolds
Abstract
Pyrrolidinyl indole compounds represent a "privileged scaffold" in medicinal chemistry, frequently appearing in serotonin receptor modulators (e.g., triptans), synthetic cannabinoids, and kinase inhibitors. However, this scaffold presents a unique crystallographic challenge: the juxtaposition of a rigid, lipophilic indole core with a conformationally flexible, basic pyrrolidinyl ring often leads to oiling out or the formation of amorphous solids. This Application Note details field-proven protocols to overcome these entropic barriers, focusing on salt formation, anti-solvent precipitation, and vapor diffusion techniques.
Strategic Overview: The Entropic Challenge
The primary obstacle in crystallizing pyrrolidinyl indoles is conformational entropy . The pyrrolidine ring, unless constrained, adopts multiple puckering conformations (envelope/twist), preventing the ordered packing required for lattice formation.
The Solution:
-
Protonation (Salt Formation): Protonating the pyrrolidine nitrogen locks the nitrogen lone pair, reducing conformational freedom and introducing strong ionic/hydrogen-bonding anchors.
-
Solvent Balance: Balancing the lipophilicity of the indole (requires organics) with the hydrophilicity of the protonated pyrrolidine (requires polarity).
Phase I: Pre-Crystallization Characterization
Before attempting crystallization, two parameters must be defined to select the correct solvent/counter-ion system.
pKa Determination
Pyrrolidines are moderately strong bases (pKa ~10-11). Indoles are very weak acids (pKa ~16) and essentially neutral in standard crystallization conditions.
-
Implication: Crystallization strategies should focus on the basic pyrrolidine nitrogen .
-
Rule of 3: Ensure the
(pKa of acid - pKa of base) is to ensure stable salt formation rather than a co-crystal.
Solubility Profiling
Perform a rapid solubility screen using 5 mg of compound in 100 µL of solvent.
| Solvent Class | Examples | Suitability for Pyrrolidinyl Indoles |
| Alcohols | MeOH, EtOH, IPA | High. Good for salt formation; dissolves both neutral and ionic forms. |
| Esters | Ethyl Acetate, iPrOAc | Medium. Excellent anti-solvents for salts; good solvents for free bases. |
| Ketones | Acetone, MEK | High. Often yields sharp crystals; good volatility for evaporation. |
| Ethers | THF, MTBE, Et2O | Variable. MTBE is a classic anti-solvent for this scaffold. |
| Chlorinated | DCM, Chloroform | Avoid. Too high solubility; often leads to solvates or oils. |
Protocol A: Targeted Salt Formation (Primary Method)
Rationale: This method reduces solubility and conformational entropy simultaneously. Dicarboxylic acids are preferred as they can bridge two pyrrolidine units, creating a stable lattice.
Materials
-
Substrate: Crude Pyrrolidinyl Indole (Free Base).
-
Acids (0.5M in EtOH): L-Tartaric acid, Fumaric acid, Oxalic acid, HCl (1M in Et2O).
-
Solvents: Ethanol (absolute), Acetone.
Step-by-Step Protocol
-
Dissolution: Dissolve 100 mg of the free base in the minimum amount of warm Ethanol (40°C). Ensure the solution is clear.
-
Acid Addition:
-
Slowly add 1.05 equivalents of the selected acid solution dropwise while stirring.
-
Note: For dicarboxylic acids (fumaric/tartaric), you may try 0.5 equivalents initially to target the hemi-salt.
-
-
Nucleation Induction:
-
Stir at 40°C for 15 minutes.
-
Remove heat and allow to cool to Room Temperature (RT) slowly (approx. 1°C/min).
-
-
Anti-Solvent Addition (If no crystals form):
-
Add MTBE or Ethyl Acetate dropwise until the solution turns slightly turbid (cloud point).
-
Add 2-3 drops of Ethanol to restore clarity.
-
-
Maturation: Seal the vial and store at 4°C for 24-48 hours.
Workflow Visualization: Salt Selection Logic
Figure 1: Decision tree for salt selection, prioritizing dicarboxylic acids to bridge pyrrolidine moieties and prevent hygroscopicity.
Protocol B: Vapor Diffusion (Structural Identification)
Rationale: Ideal for obtaining X-ray quality single crystals when only milligram quantities are available. This method relies on the slow diffusion of a volatile anti-solvent into the solution.
Materials
-
Inner Vial: 4 mL glass vial (open).
-
Outer Vessel: 20 mL glass scintillation vial with tight screw cap.
-
Solvent System: Methanol (Solvent) / Diethyl Ether or Pentane (Anti-solvent).
Step-by-Step Protocol
-
Prepare Solution: Dissolve 5-10 mg of the compound (salt or free base) in 0.5 mL of Methanol in the inner vial. The solution must be concentrated but not saturated.
-
Prepare Chamber: Place the inner vial inside the outer vial.
-
Add Anti-Solvent: Carefully pipette 3-5 mL of Diethyl Ether into the outer vial.
-
Critical: Do not let the ether overflow into the inner vial. The liquid levels should not touch.
-
-
Seal and Wait: Cap the outer vial tightly. Store in a vibration-free environment at RT.
-
Mechanism: Ether vapor (high vapor pressure) will slowly diffuse into the Methanol solution (lower vapor pressure), gradually lowering the solubility of the indole derivative and inducing high-quality crystal growth over 2-7 days.
Workflow Visualization: Vapor Diffusion Setup
Figure 2: Schematic of the Vapor Diffusion chamber. The volatile anti-solvent diffuses into the API solution, gently driving supersaturation.
Troubleshooting: The "Oiling Out" Phenomenon
Pyrrolidinyl indoles are notorious for separating as oils rather than crystals. This occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the solubility curve.
Corrective Actions:
-
Temperature Cycling: If an oil forms, heat the mixture until the oil re-dissolves, then cool very slowly (0.1°C/min). Rapid cooling favors oil formation.
-
Seeding: Add a seed crystal of a similar analog if the pure compound is unavailable.
-
Change the Acid: If the HCl salt oils out, switch to Fumaric Acid . Fumarates often have higher melting points and better crystallinity for this class of compounds [1].
-
Trituration: If an oil persists, decant the solvent and add diethyl ether. Sonicate vigorously to induce solidification of the amorphous oil.
References
-
Wadsworth, H. et al. (2010).[1] Process for the synthesis of Eletriptan. World Intellectual Property Organization, WO2010109007. Link
- Relevance: Describes the use of dicarboxylic acids (succinic/oxalic)
-
Myerson, A. S. (2002). Handbook of Industrial Crystallization. Butterworth-Heinemann. Link
- Relevance: Authoritative source on anti-solvent and cooling crystalliz
-
Stahl, P. H., & Wermuth, C. G. (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. Link
- Relevance: Defines the "Rule of 3" for salt formation and solvent selection for basic drugs.
-
Nair, A. et al. (2012). Crystallization and X-ray data collection of indole prenyltransferase. National Institutes of Health (PMC). Link
- Relevance: Demonstrates vapor diffusion techniques for indole-containing biological macromolecules, adaptable to small molecules.
Sources
Troubleshooting & Optimization
improving yield of Buchwald coupling with indoles
Topic: Improving Yield of Buchwald-Hartwig Coupling with Indoles Audience: Drug Discovery Chemists & Process Development Scientists
Welcome to the Indole Coupling Center of Excellence
As Senior Application Scientist, I understand that N-arylation of indoles is deceptively difficult. Unlike simple amines, indoles are ambident nucleophiles (
This guide moves beyond generic "optimization" and provides a causality-driven troubleshooting framework.
Part 1: The Core Directive – Catalyst & Ligand Architecture
The most common reason for low yield in indole coupling is the use of "legacy" catalytic systems (e.g.,
1. The Ligand: Steric Bulk is Non-Negotiable
For indole N-arylation, you must use bulky, electron-rich dialkylbiaryl phosphines.
-
Primary Recommendation:
BuXPhos .-
Why: The immense steric bulk of the tert-butyl groups accelerates the reductive elimination step, which is often the turnover-limiting step for forming the
bond with indoles [1].
-
-
Secondary Recommendation (for difficult substrates): JackiePhos or BrettPhos .
-
Why: If the aryl halide is extremely hindered (ortho-substituted), specific structural modulation in the biaryl backbone of JackiePhos prevents the formation of off-cycle palladium dimers.
-
2. The Precatalyst: Abandon In Situ Mixing
Stop mixing Pd salts with ligands in the pot. This leads to inconsistent active species concentration.
-
The Standard: Use G3 or G4 Palladacycles (e.g.,
BuXPhos Pd G4). -
Mechanism:[1][2] These precatalysts contain the ligand pre-bound in a 1:1 ratio. Upon exposure to base, they undergo rapid reductive elimination to release the active
species, preventing the "induction period" and ensuring 100% catalyst activation [2].
Part 2: The Reaction Environment (Base & Solvent)[3][4]
The choice of base dictates not just the rate, but the regioselectivity (N1 vs. C3).
Table 1: Base Selection Matrix
| Base | Compatibility | Use Case | |
| NaOtBu | ~17 | Poor with esters, nitriles, nitro | The Gold Standard. Fast deprotonation of indole ensures N1-selectivity. |
| ~12 | Excellent functional group tolerance | The Alternative. Requires higher temp (>100°C) and often longer times. Water exclusion is critical. | |
| ~10 | Good for very sensitive substrates | The Last Resort. often requires specific ligands like BrettPhos to function efficiently. |
Critical Insight: If you observe C3-arylation, your base is likely too weak or the deprotonation is too slow. The neutral indole acts as a C-nucleophile; the deprotonated indolyl anion acts as an N-nucleophile. You must drive the equilibrium to the anion to secure N1-arylation.
Part 3: Visualization of Logic
The following diagram illustrates the decision process for optimizing your reaction conditions based on substrate properties.
Figure 1: Decision matrix for selecting the optimal Ligand/Base combination based on substrate functionality and steric demand.
Part 4: Standardized Experimental Protocol (SOP)
Objective: N-Arylation of 5-bromoindole with 4-chlorotoluene. Scale: 1.0 mmol.
-
Preparation: Oven-dry a reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon.
-
Solids Addition:
-
Add Indole (1.2 equiv).
-
Add Base (NaOtBu, 1.4 equiv). Note: If using NaOtBu, handle in a glovebox or weigh quickly; it is hygroscopic.
-
Add Precatalyst (
BuXPhos Pd G4, 1-2 mol%).
-
-
Purging: Cap the vial with a septum. Evacuate and backfill with Argon (3 cycles).
-
Liquids Addition:
-
Add Aryl Halide (1.0 equiv) via syringe.
-
Add Anhydrous Toluene or Dioxane (concentration 0.2 M - 0.5 M). Do not dilute too much; concentration drives the kinetics.
-
-
Reaction:
-
Place in a pre-heated block at 90-100°C .
-
Stir vigorously (1000 rpm). Mass transfer is crucial for heterogeneous base systems.
-
-
Workup: Monitor by LCMS. Upon completion, filter through a pad of celite/silica, eluting with EtOAc. Concentrate and purify.
Part 5: Troubleshooting Matrix (FAQ)
Q1: I see starting material and de-halogenated aryl halide (Ar-H), but no product.
-
Diagnosis: The catalyst is active (it performed oxidative addition), but the transmetallation/amine binding failed, leading to
-hydride elimination or protodemetallation. -
Fix:
-
Water in solvent: Ensure solvents are anhydrous. Water protonates the intermediate.
-
Base issues: Switch to a fresh bottle of NaOtBu. If the base is "dead" (hydrolyzed to NaOH/tBuOH), it cannot deprotonate the indole.
-
Q2: I am getting C3-arylated indole instead of N1.
-
Diagnosis: Incomplete deprotonation.[3] The neutral indole is attacking via C3 (Friedel-Crafts-like mechanism) rather than the nitrogen anion attacking the Pd center.
-
Fix:
-
Switch to NaOtBu if possible.
-
If you must use a weak base (
), increase the temperature to 110°C and use Dioxane to improve solubility of the base.
-
Q3: The reaction stalls at 60% conversion.
-
Diagnosis: Catalyst deactivation or product inhibition. The product (N-aryl indole) might be binding to the Pd center, or the catalyst has precipitated as Pd-black.
-
Fix:
-
Add a second charge of catalyst (1 mol%) after 4 hours.
-
Switch to
BuXPhos Pd G4 if using G3; the G4 scaffold releases a more benign byproduct (N-methylcarbazole) that interferes less than the G3 carbazole byproduct [2].
-
Q4: My substrate has an unprotected N-H (amide) and an indole N-H. Which reacts?
-
Diagnosis: Competitive coupling.
-
Fix: Indole N-H is generally less acidic and more sterically hindered than a primary amide. However, with
BuXPhos, the indole is often favored due to the ligand's specific electronic match. To exclusively couple the indole, protect the amide. To couple the amide, use BrettPhos , which favors primary amines over indoles [3].
Part 6: Troubleshooting Logic Flow
Figure 2: Diagnostic workflow for identifying reaction failure modes.
References
-
Old, D. W., Harris, M. C., & Buchwald, S. L. (2000).[2][4] Efficient Palladium-Catalyzed N-Arylation of Indoles. Organic Letters, 2(10), 1403–1406. [Link]
-
Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl-based Palladacycles: Precatalysts for Cross-Coupling Reactions.[5][6] The Journal of Organic Chemistry, 79(9), 4161–4166. [Link]
-
Surry, D. S., & Buchwald, S. L. (2008).[2] Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 5. Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions | Poster Board #1003 - American Chemical Society [acs.digitellinc.com]
- 6. merckmillipore.com [merckmillipore.com]
Technical Support Center: Palladium Catalyst Removal from Indole Products
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals facing the critical challenge of removing residual palladium from indole-based reaction products. Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) are indispensable tools for synthesizing complex indole derivatives.[1][2] However, removing the catalyst to meet stringent regulatory limits is a frequent and often non-trivial challenge.[3]
This document provides in-depth, field-proven answers to common questions and troubleshooting scenarios. Our goal is to explain not just the "how," but the "why" behind each technique, empowering you to make informed decisions for your specific system.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to remove residual palladium from my indole product?
Removing residual palladium is paramount for two primary reasons:
-
Regulatory Compliance: For active pharmaceutical ingredients (APIs), regulatory bodies like the International Council for Harmonisation (ICH) have established strict limits on elemental impurities.[4][5] Palladium is a Class 2B element, with a permitted daily exposure (PDE) for oral administration of 100 µ g/day .[6][7] This often translates to a concentration limit of 10 parts per million (ppm) in the final API, depending on the daily dosage.[6]
-
Scientific Integrity: Residual palladium can interfere with downstream reactions, poison other catalysts, and potentially compromise the results of biological assays, leading to false positives or negatives.
Q2: What forms of palladium are typically left in my reaction mixture?
After a reaction, palladium doesn't exist as a single species. You may be dealing with a mixture of:
-
Pd(0) black: Insoluble, heterogeneous metallic palladium that often precipitates.
-
Colloidal Pd(0): Very fine, suspended nanoparticles that can be difficult to filter.[8]
-
Soluble Pd(II) species: Homogeneous palladium salts or complexes.
-
Pd-Ligand Complexes: Palladium bound to phosphine or other ligands used in the reaction.
-
Pd-Product Complexes: The nitrogen atom of the indole ring can act as a ligand, chelating with palladium and making it particularly difficult to remove.[9]
Understanding the likely form of your residual palladium is key to choosing the right removal strategy.
Q3: What are the primary strategies for palladium removal?
The main methods can be categorized into four groups:
-
Filtration: The simplest method, effective for removing insoluble palladium like Pd(0) black. Often performed using a pad of Celite®.[8][10]
-
Adsorption (Scavenging): Using a solid material (a "scavenger") that binds selectively to palladium. The scavenger is then removed by filtration.[11][12] Common scavengers include activated carbon and functionalized silica or polymers.[2][13]
-
Chromatography: Standard column chromatography can remove palladium residues, but it is often insufficient on its own to reach <10 ppm levels.[8][14]
-
Crystallization: Purifying a solid product by crystallization can be highly effective, as palladium impurities often remain in the mother liquor.[8][15]
In practice, a combination of these methods is often required to achieve the desired purity.[3]
Q4: How do I choose the right scavenger for my indole product?
The choice depends on several factors, including the nature of the palladium species, cost, scalability, and potential for product loss.
| Scavenger Type | Primary Target | Advantages | Disadvantages |
| Activated Carbon | Broad range of Pd species | Cost-effective, widely applicable.[13][16] | Can adsorb the desired product, leading to yield loss; may require optimization.[10] |
| Thiol-Functionalized Silica/Resin | Soluble Pd(II) species | High affinity and selectivity for palladium, minimal product loss.[1][2] | Higher cost than carbon.[12] |
| Amine-Functionalized Silica/Resin | Lewis acidic Pd species | Effective for specific palladium complexes. | May be less broadly applicable than thiol scavengers. |
| Trimercaptotriazine (TMT) Scavengers | Soluble Pd(II) | Very high affinity for palladium, can achieve very low residual levels.[15][17] | Can be more expensive. |
Pro-Tip: For a new process, it is highly recommended to perform a small-scale screen of several different scavengers to identify the most effective and cost-efficient option for your specific indole and reaction conditions.[18][19]
Troubleshooting Guide
This section addresses specific problems you may encounter during palladium removal.
Problem 1: My product still has high palladium levels (>50 ppm) after filtration through Celite.
-
Symptom: Elemental analysis (e.g., ICP-MS) shows high palladium content even after passing the reaction mixture through a thick Celite pad.
-
Probable Cause: Your palladium is likely present as soluble or fine colloidal species, which are not effectively removed by simple filtration.[8][10]
-
Solution Workflow:
Caption: Decision workflow for post-filtration purification.
Detailed Steps:
-
Switch to Adsorption: Since filtration alone was insufficient, you must target the soluble/colloidal palladium. The next logical step is to use a scavenger.[10]
-
Trial Activated Carbon: As a cost-effective first approach, treat a solution of your crude product with activated carbon (start with 10-20% by weight relative to your product).[2] Stir the slurry for several hours (2-12 h) at room temperature or slightly elevated temperature (40-50 °C) before filtering through Celite.[9]
-
Employ a High-Affinity Scavenger: If carbon treatment is ineffective or leads to significant product loss, use a more selective, high-affinity scavenger. Thiol-functionalized silica is an excellent choice for its strong affinity for palladium.[1][20]
-
Quantify and Optimize: After treatment, analyze the palladium content using a sensitive technique like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[21][22] If levels are still too high, you may need to optimize the scavenger loading, stirring time, or temperature.
-
Problem 2: My indole product yield is very low after using activated carbon.
-
Symptom: You successfully removed the palladium, but recovered only a small amount of your desired product.
-
Probable Cause: Your indole product is non-specifically adsorbing to the surface of the activated carbon.[10] This is more common with planar, aromatic molecules like indoles.
-
Solutions:
-
Reduce Carbon Loading: Use the minimum amount of carbon necessary. Run small-scale experiments to find the sweet spot that removes palladium without significant product loss.
-
Thoroughly Wash the Carbon: After filtering the carbon, wash the filter cake extensively with fresh solvent to recover adsorbed product. Combine the washings with your main filtrate.[9]
-
Switch to a More Selective Scavenger: This is the most common solution. Functionalized silica scavengers (like thiol or TMT-based ones) are designed to be highly selective for metals and typically exhibit much lower non-specific binding of organic molecules.[1][12]
-
Change the Solvent: The polarity of the solvent can influence how strongly your product adsorbs to the carbon. Experiment with a different solvent for the scavenging step.
-
Problem 3: The scavenger itself is contaminating my final product.
-
Symptom: You observe fine particulates in your final product or see evidence of leaching from the scavenger support (e.g., polysiloxanes in your NMR).
-
Probable Cause: The solid support of the scavenger (silica or polymer) is breaking down or not being fully filtered.
-
Solutions:
-
Use Cartridge-Based Scavengers: Instead of using loose scavenger powder, use pre-packed cartridges.[2][23] This contains the scavenger material and prevents fine particles from passing through. It is also a highly scalable solution.[3]
-
Improve Filtration: After scavenging with loose powder, filter through a finer porosity filter, such as a 0.45 µm PTFE membrane filter, to remove fine particles.[18]
-
Choose High-Quality Scavengers: Not all scavengers are created equal. Use products from reputable suppliers that are made from robust, non-leaching materials.[17]
-
Key Experimental Protocols
Protocol 1: Screening Palladium Scavengers
Objective: To efficiently identify the best solid-supported scavenger for your specific indole product and reaction stream.
-
Quantify Initial Palladium: If possible, determine the starting palladium concentration in your crude product solution via ICP-MS.[22]
-
Prepare Samples: In parallel, set up several vials each containing an equal amount of your crude indole product dissolved in a suitable solvent (e.g., 100 mg of product in 2 mL of THF).
-
Add Scavengers: To each vial, add a different scavenger (e.g., Activated Carbon, SiliaMetS Thiol, SiliaMetS TMT). Use a consistent molar equivalent or weight percentage (e.g., 4 equivalents relative to the initial palladium load, or 20 wt% relative to the product).
-
Agitate: Stir all vials at a consistent temperature (e.g., room temperature or 40 °C) for a set time (e.g., 4 hours).
-
Sample and Analyze: Filter each sample, take an aliquot of the filtrate, and submit for palladium analysis by ICP-MS.
-
Evaluate: Compare the final palladium levels and product recovery (by LC-MS or UPLC) for each scavenger to select the optimal candidate.
Protocol 2: Bulk Palladium Removal using a Cartridge System
Objective: To efficiently remove palladium from a larger batch of product using a contained scavenger system.
Caption: Workflow for cartridge-based palladium scavenging.
-
Setup: Select a scavenger cartridge (e.g., a pre-packed thiol-functionalized silica cartridge) with sufficient capacity for your estimated palladium load. Connect the cartridge to a pump (e.g., a peristaltic or HPLC pump).
-
Dissolution: Dissolve the crude indole product in a suitable organic solvent (e.g., THF, Toluene).
-
Circulation: Pump the solution from the reservoir, through the scavenger cartridge, and back into the reservoir. A slow to moderate flow rate is recommended to ensure sufficient residence time.
-
Monitoring: Periodically take small aliquots from the reservoir and analyze for palladium content.
-
Completion: Continue circulating the solution until the palladium level is below your target threshold (<10 ppm).
-
Wash and Concentrate: Once scavenging is complete, pump fresh solvent through the cartridge to recover any remaining product. Combine the wash with the purified solution and concentrate under reduced pressure to isolate your final product.
References
-
Simultaneous Determination of Residual Palladium and Thiol Homogeneous Scavenger N-Acetylcysteine in Active Pharmaceutical Ingredients Using Inductive Coupled Plasma-Mass Spectrometry. (2021). ACS Publications. [Link]
-
Galaffu, N., et al. (2007). Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Organic Process Research & Development, 11(3), 406–413. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. Sci-Hub. [Link]
-
How can I remove palladium Pd catalyst easily? (2015). ResearchGate. [Link]
- Method of removing palladium - US20050256327A1.
-
Merck/PITT Collaboration Demonstrates Rapid Method for Evaluation of Residual Palladium. (2026). PharmaTech. [Link]
-
Palladium on barium sulfate catalyst (5% Pd). Organic Syntheses Procedure. [Link]
-
Economidou, M., et al. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development. [Link]
-
Removal of palladium (Pd) catalysts. Osaka Gas Chemicals Co., Ltd. [Link]
-
Guideline for Elemental Impurities Q3D(R2). (2022). ICH. [Link]
-
ICH Q3D Elemental Impurities. CMC Drug Product Development Regulatory Consulting Pharma. [Link]
-
Palladium catalyst recovery using scavenger resin. SpinChem. [Link]
-
Guideline for Elemental Impurities Q3D(R1). (2019). ICH. [Link]
-
Highly Functionalised Sulfur-Based Silica Scavengers for the Efficient Removal of Palladium Species from Active Pharmaceutical Ingredients. (2025). ResearchGate. [Link]
-
Selective adsorption and removal of Palladium (Pd). Osaka Gas Chemicals Co., Ltd. [Link]
-
Understanding ICH Q3D Elemental Impurities: Class 1, 2, and 3. (2025). Pharmaffiliates. [Link]
-
Shao, P., et al. (2023). Selective capture of palladium from acid wastewater by thiazole-modified activated carbon: Performance and mechanism. Environmental Research, 239, 117253. [Link]
-
Why palladium metal scavengers are not all the same. (2023). Biotage. [Link]
-
Metal Scavenging using bulk SiliaMetS functionalized silica. (2016). YouTube. [Link]
-
Palladium scavenging: From 1% to within ICH limits. Onyx Scientific. [Link]
-
Metal Scavenger Guide. Sopachem. [Link]
-
Al-Jaberi, M. H., & Mohsen, S. M. (2021). Separation and Recovery of Platinum and Palladium from Spent Petrochemical Catalysts Using Activated Carbon, Analysis of Two Kin. International Journal of Chemical and Molecular Engineering, 15(4), 162-168. [Link]
-
Development of an Effective Palladium Removal Process for VEGF Oncology Candidate AG13736 and a Simple, Efficient Screening Technique for Scavenger Reagent Identification. (2025). ResearchGate. [Link]
-
How to Remove Palladium in three easy steps. (2023). Biotage. [Link]
-
Xiao, H., et al. (2025). Recovery and reuse of homogeneous palladium catalysts via organic solvent nanofiltration: application in the synthesis of AZD4625. Green Chemistry. [Link]
-
Your trick to remove residual palladium. (2025). Reddit. [Link]
-
Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques. (2022). Semantic Scholar. [Link]
-
Economidou, M., et al. (2023). Palladium extraction following metal-catalyzed reactions: recent advances and applications in the pharmaceutical industry. University of Strathclyde. [Link]
-
Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams. (2016). Johnson Matthey Technology Review. [Link]
-
Using ICP-MS to Measure Elemental Compositions in Drug Products. (2022). EAG Laboratories. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. onyxipca.com [onyxipca.com]
- 4. database.ich.org [database.ich.org]
- 5. database.ich.org [database.ich.org]
- 6. triphasepharmasolutions.com [triphasepharmasolutions.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. researchgate.net [researchgate.net]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. spinchem.com [spinchem.com]
- 12. sopachem.com [sopachem.com]
- 13. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 17. biotage.com [biotage.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Palladium Impurity Removal from Active Pharmaceutical Ingredient Process Streams | Johnson Matthey Technology Review [technology.matthey.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pharmtech.com [pharmtech.com]
- 23. m.youtube.com [m.youtube.com]
Technical Support Center: Stability of 6-Pyrrolidin-1-yl-1H-indole in Solution
Introduction
Welcome to the technical support guide for 6-pyrrolidin-1-yl-1H-indole. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this indole derivative in a solution. The inherent reactivity of the indole nucleus, coupled with the pyrrolidine substitution, presents unique stability challenges.[1][2] This guide provides in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols to ensure the integrity and reproducibility of your results.
The indole scaffold is a privileged structure in medicinal chemistry due to its presence in numerous bioactive compounds.[2][3][4] However, the electron-rich nature of the indole ring makes it susceptible to degradation under various experimental conditions.[1] Understanding and mitigating these stability issues are critical for accurate experimental outcomes and the development of robust formulations.
Frequently Asked Questions (FAQs)
Q1: My solution of 6-pyrrolidin-1-yl-1H-indole is changing color. What is causing this?
A1: A color change, often to a yellow, pink, or brownish hue, is a common indicator of indole degradation.[1] This is typically due to oxidation and the subsequent formation of colored oligomers or specific degradation products.[1] The indole nucleus is susceptible to oxidation, which can be initiated by exposure to air (oxygen), light, or the presence of oxidizing agents in your solution.[1]
Q2: What are the optimal storage conditions for stock solutions of 6-pyrrolidin-1-yl-1H-indole?
A2: To ensure maximum stability, stock solutions should be stored under the following conditions:
-
Temperature: Store at low temperatures, either refrigerated at 2-8°C for short-term storage or frozen at -20°C to -80°C for long-term storage.[1]
-
Light: Protect from light by using amber vials or by wrapping the container in aluminum foil.[1] Many indole derivatives are known to be sensitive to light and can undergo photodegradation.[1]
-
Atmosphere: For long-term storage, it is highly recommended to prepare aliquots of the stock solution in an inert solvent like anhydrous DMSO and store them at -80°C under an inert atmosphere, such as argon or nitrogen.[1] This minimizes exposure to oxygen.
Q3: I am observing inconsistent results in my cell-based assays. Could the stability of 6-pyrrolidin-1-yl-1H-indole in my culture media be a factor?
A3: Yes, this is a significant possibility. Indole compounds can be unstable in physiological buffers and cell culture media.[1] It is advisable to prepare fresh dilutions of your compound from a frozen stock solution immediately before each experiment. To confirm if degradation in the media is the issue, you can perform a time-course experiment to quantify the stability of 6-pyrrolidin-1-yl-1H-indole in your specific cell culture medium under standard incubation conditions (e.g., 37°C, 5% CO2).[1]
Q4: Can the choice of solvent impact the stability of my compound?
A4: Absolutely. Protic solvents, especially under acidic conditions, can promote the degradation of some indole derivatives. For stock solutions, aprotic solvents like DMSO or DMF are generally preferred. When preparing aqueous solutions, it is crucial to control the pH. The stability of indole compounds is often pH-dependent, with increased degradation at both highly acidic and alkaline pH values.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments with 6-pyrrolidin-1-yl-1H-indole.
Issue 1: Appearance of Multiple Peaks in HPLC/LC-MS Analysis
Possible Causes & Solutions:
-
Degradation in Solution: The appearance of new peaks over time is a classic sign of degradation.
-
Solution: Prepare samples fresh and analyze them immediately. If samples must be stored in an autosampler, use a temperature-controlled unit set to a low temperature (e.g., 4°C) and use amber or light-blocking vials.[1]
-
-
On-Column Degradation: The compound may be degrading on the HPLC column, particularly if the mobile phase is acidic or if there are residual impurities on the column.
-
Solution: Ensure the pH of your mobile phase is compatible with the stability of 6-pyrrolidin-1-yl-1H-indole. If the compound is acid-labile, a neutral or slightly basic mobile phase may be necessary, provided it is compatible with your column. The use of a guard column is also recommended to protect the analytical column.[1][2]
-
-
Isomers or Tautomers: Some indole derivatives can exist as stable isomers or tautomers that may be resolved by HPLC, appearing as separate peaks.
-
Solution: This is an inherent property of the molecule. Characterization by techniques such as NMR and high-resolution mass spectrometry can help identify if these additional peaks are isomers or degradation products.
-
Issue 2: Loss of Potency or Activity in Biological Assays
Possible Causes & Solutions:
-
Degradation in Assay Buffer or Media: As mentioned in the FAQs, the compound may not be stable under the assay conditions.
-
Solution: Quantify the compound's concentration by HPLC at the beginning and end of your assay incubation period to determine the extent of degradation. If significant degradation occurs, you may need to adjust the assay protocol, such as reducing the incubation time or adding antioxidants if compatible with your experimental system.
-
-
Adsorption to Labware: Hydrophobic compounds can adsorb to plastic surfaces, leading to a decrease in the effective concentration.
-
Solution: Use low-adhesion microplates and pipette tips. You can also include a small percentage of a non-ionic surfactant like Tween-20 in your buffers, if appropriate for your assay, to reduce non-specific binding.
-
-
Incorrect Initial Concentration: This could be due to weighing errors or incomplete dissolution of the compound.
-
Solution: Ensure your balance is properly calibrated. After dissolving the compound, visually inspect the solution for any undissolved particulates and consider a brief sonication to ensure complete dissolution. Always confirm the concentration of your stock solution spectrophotometrically or by a calibrated HPLC method.
-
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for understanding the degradation pathways of a compound and for developing stability-indicating analytical methods.[5][6][7]
Objective: To evaluate the stability of 6-pyrrolidin-1-yl-1H-indole under various stress conditions.
Materials:
-
6-pyrrolidin-1-yl-1H-indole
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H2O2)
-
HPLC system with UV or DAD detector
-
pH meter
-
Photostability chamber
Procedure:
-
Sample Preparation: Prepare a stock solution of 6-pyrrolidin-1-yl-1H-indole in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Alkaline Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H2O2. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours. Also, place a solution of the compound at 80°C for 48 hours.
-
Photolytic Degradation: Expose a solution of the compound to light in a photostability chamber according to ICH Q1B guidelines. A control sample should be wrapped in aluminum foil to protect it from light.
-
Analysis: At appropriate time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot of each stressed sample, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis.
-
Data Interpretation: Analyze the chromatograms for the appearance of new peaks (degradants) and a decrease in the peak area of the parent compound. Aim for 5-20% degradation to ensure that the method is not overly destructive.[7]
Protocol 2: General Purpose HPLC Method for Stability Monitoring
Objective: To provide a starting point for a stability-indicating HPLC method.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).[1]
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | C18 reverse-phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 10 µL |
| Detection Wavelength | 220 nm and 280 nm (or DAD scan) |
Sample Preparation for Stability Study:
-
Prepare a stock solution of 6-pyrrolidin-1-yl-1H-indole in a suitable solvent (e.g., DMSO, methanol) at a known concentration (e.g., 1 mg/mL).[1]
-
Dilute the stock solution into the desired test solutions (e.g., different pH buffers, cell culture media) to a final concentration suitable for HPLC analysis.[1]
Visualizations
Diagram 1: General Degradation Pathways of the Indole Nucleus
Caption: General degradation pathways of the indole nucleus under various stress conditions.
Diagram 2: Troubleshooting Workflow for Indole Compound Instability
Caption: A logical workflow for troubleshooting instability issues with indole compounds.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Improving the Stability of Indole Compounds in Solution. BenchChem.
- BenchChem. (2025). Mitigating degradation of indole compounds during storage and analysis. BenchChem.
- Stobaugh, J. F., Repta, A. J., Sternson, L. A., & Garren, K. W. (1983). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. Anal Biochem, 135(2), 495-504.
- (2025).
- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx.
- (2012).
- (n.d.).
- (2016). Why is isoindole unstable?. Chemistry Stack Exchange.
- (n.d.).
- (2016). Investigation of the Stability of Indole and Analogue Rings Using Quantum Mechanics Computation.
- Singh, A., & Singh, P. (2018). TECHNICAL CONSIDERATIONS OF FORCED DEGRADATION STUDIES OF NEW DRUG SUBSTANCES AND PRODUCT: REGULATORY PERSPECTIVES. Journal of Drug Delivery and Therapeutics, 8(2), 63-70.
- (n.d.). A Rapid and Specific Method for the Detection of Indole in Complex Biological Samples. PMC.
- (2025).
- (2022).
- (n.d.). of indole aerobic degradation functional enzymes. (A) overall indole...
- (2026). The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance. MDPI.
- (n.d.). Chemical Properties of Pyrrolidine (CAS 123-75-1). Cheméo.
- Qu, Y., Ma, Q., Liu, Z., Zhang, J., Feng, L., & Zhang, X. (2018). Biodegradation and Biotransformation of Indole: Advances and Perspectives. Frontiers in Microbiology, 9, 2678.
- (n.d.). Pyrrolidine. Wikipedia.
- Kim, S. J., Jones, R. C., Cha, C. J., Kweon, O., Edmondson, R. D., & Cerniglia, C. E. (2007). Complete and Integrated Pyrene Degradation Pathway in Mycobacterium vanbaalenii PYR-1 Based on Systems Biology. Journal of Bacteriology, 189(2), 464-476.
- (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- (n.d.).
- (2025). 1H-Indole, 6-methyl- Properties. EPA.
- Poupin, P., Truffaut, N., Combourieu, B., Besse, P., & Sivadon, P. (1998). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Applied and Environmental Microbiology, 64(1), 159-164.
- (n.d.). Pyrrolidine pathways of nicotine degradation have been identified in various Pseudomonas species.
- (2024). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.
- Zhang, R. K., Chen, K., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
- Tereshchenko, M., Eide-Haugmo, I., Ena, A., Hvidsten, O. A., & Svendsen, H. F. (2022). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. Industrial & Engineering Chemistry Research, 61(47), 17380-17392.
- Zhang, R. K., Chen, K., & Arnold, F. H. (2023). Biocatalytic Construction of Chiral Pyrrolidines and Indolines via Intramolecular C(sp3)
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The Indole Scaffold in Biochemistry and Therapeutics: A Privileged Structure with Diverse Chemical, Biological, and Clinical Significance [mdpi.com]
- 3. Discovery of indole derivatives as STING degraders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. onyxipca.com [onyxipca.com]
- 6. biopharminternational.com [biopharminternational.com]
- 7. jddtonline.info [jddtonline.info]
Technical Support Center: Storage & Handling of Light-Sensitive Aminoindoles
Executive Summary & Risk Assessment
Aminoindoles (e.g., 5-aminoindole, tryptamine derivatives, serotonin precursors) are high-value pharmacophores used extensively in drug discovery. However, they are notoriously unstable. The electron-rich indole ring, combined with the electron-donating amino substituent, makes these compounds prone to photo-oxidative degradation .
The Risk: Improper storage leads to the formation of quinoidal imines, dimers, and ring-cleavage products. This results in:
-
Loss of stoichiometry in reactions.
-
False positives in biological assays due to toxic degradation byproducts (e.g., reactive oxygen species generation).
-
Inconsistent IC50 values.
The Mechanism: Why do Aminoindoles Degrade?
To preserve your sample, you must understand the enemy. Degradation is not random; it is a cascade event triggered by photons and fueled by oxygen.
The Chemistry:
The indole ring absorbs UV/Visible light, entering an excited singlet state (
Visualization: The Photo-Oxidation Cascade
Figure 1: The photo-oxidation pathway.[1] Note that the amino group enhances electron density, accelerating the attack of singlet oxygen on the indole core.
Storage Protocol: The "Golden Standard"
Do not rely on the manufacturer's shipping conditions (often ambient) for long-term storage. Upon receipt, immediately transfer the compound to the following environment.
Storage Conditions Matrix
| Parameter | Requirement | The "Why" (Causality) |
| Temperature | -20°C (Standard) -80°C (High Value/Long Term) | Arrhenius equation: Lowering T slows reaction kinetics. -20°C effectively halts most oxidative radical propagation. |
| Light | Amber Glass + Foil Wrap | Amber glass blocks UV (<400nm) but lets some visible light in. Foil provides 100% photon exclusion. |
| Atmosphere | Argon (Preferred) or Nitrogen | Argon is heavier than air and forms a "blanket" over the solid, displacing oxygen more effectively than Nitrogen. |
| State | Solid / Lyophilized | Never store in solution. Dissolved oxygen and solvent mobility accelerate degradation by orders of magnitude. |
| Container | Glass Vial (Teflon-lined cap) | Avoid plastics. Indoles can adsorb to plastics or extract plasticizers. Teflon prevents oxygen permeation through the cap. |
Step-by-Step: The "Argon Blanket" Technique
-
Preparation: Bring the sealed vial to room temperature before opening (prevents water condensation from the air).
-
Flush: Gently flow Argon gas into the vial for 10-15 seconds. Do not blow the powder out; use low pressure.
-
Seal: Cap immediately while the gas is flowing.
-
Wrap: Wrap the vial in aluminum foil. Label the outside of the foil.
-
Store: Place in a desiccator within the -20°C freezer.
Troubleshooting & FAQs
Direct answers to common lab scenarios.
Q1: My aminoindole has turned from off-white to pink/brown. Is it usable?
-
Diagnosis: This indicates the formation of oxidation products (likely quinone imines or oligomers).
-
Action: Do not use for quantitative kinetics or cell assays.
-
Salvage: If you have >100mg, you may attempt recrystallization (usually from EtOH/Water or Toluene/Hexane) or a rapid silica plug filtration. If <10mg, discard.
Q2: I need to weigh out 5 mg, but the balance is in a bright room. What do I do?
-
Protocol:
-
Close the blinds.
-
Cover the balance draft shield with a cardboard box or dark cloth, leaving a small slit for viewing.
-
Work quickly. 5 minutes of ambient light is usually acceptable for solids, but avoid direct sunlight or hood sashes which can focus light.
-
Pro Tip: Use a red LED headlamp if total darkness is required (aminoindoles absorb minimally in the red spectrum, >600nm).
-
Q3: Can I store the compound in DMSO at -20°C?
-
Answer: Risky. DMSO has a high freezing point (19°C). At -20°C, it freezes, but repeated freeze-thaw cycles introduce moisture (DMSO is hygroscopic). Water + DMSO + Aminoindole = Hydrolysis/Oxidation.
-
Better Alternative: Aliquot the dry powder into single-use vials. Solubilize only immediately before use.
Q4: I see a new peak at [M+16] or [M+32] in my LC-MS. What is it?
-
Analysis:
-
[M+16]: Mono-oxidation (formation of oxindole or hydroxyl-indole).
-
[M+32]: Di-oxidation (formation of N-formyl kynurenine derivative via ring opening).
-
Self-Validating Workflow: The Purity Check
Before committing valuable reagents or cells to an experiment, validate your aminoindole using this logic flow.
Decision Tree for Sample Integrity
Figure 2: Validation workflow. Always verify purity via LC-MS if the visual appearance is ambiguous.
References
-
Mechanism of Indole Photo-oxid
-
General Storage of Light-Sensitive APIs
-
Degrad
- Title: Microbial Degradation of Indole and Its Derivatives (Mechanistic parallels to photo-oxid
- Source: Journal of Chemistry / Hindawi.
-
Link:[Link]
-
Handling Guidelines
Sources
- 1. Photo-Oxidation of Therapeutic Protein Formulations: From Radical Formation to Analytical Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Photoinduced oxidation of an indole derivative: 2-(1′H-indol-2′-yl)-[1,5]naphthyridine - Photochemical & Photobiological Sciences (RSC Publishing) [pubs.rsc.org]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. gmpinsiders.com [gmpinsiders.com]
- 5. Protection of Light sensitive Drugs - Pharma Manual [pharmamanual.com]
- 6. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 7. Visual Inspection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 8. lfatabletpresses.com [lfatabletpresses.com]
- 9. Light Sensitive Drug Products Need Protection - West [westpharma.com]
Validation & Comparative
Technical Guide: C13 NMR Characterization of Pyrrolidinyl Indole Scaffolds
Executive Summary
The Structural Challenge: Pyrrolidinyl indoles represent a privileged scaffold in drug discovery, particularly within synthetic cannabinoid receptor agonists (SCRAs) and antiviral research. The structural complexity of these molecules—specifically the regioisomerism at the indole nitrogen (N1) versus carbon-3 (C3) and the restricted rotation of the amide/methanone linker—renders standard 1H NMR insufficient for definitive characterization.
The Solution: This guide establishes Carbon-13 (13C) NMR as the requisite analytical "product" for structural validation. Unlike Mass Spectrometry (which fails to distinguish regioisomers) or 1H NMR (blind to quaternary carbons), 13C NMR provides the backbone connectivity data necessary to meet regulatory and scientific rigor in pharmaceutical development.
Part 1: The Structural Challenge (Why H1 is Not Enough)
In the synthesis of pyrrolidinyl indoles, two primary analytical hurdles arise that necessitate 13C characterization:
-
Regioisomerism (N1 vs. C3 Alkylation): During the functionalization of the indole core, electrophilic attack can occur at the N1 (kinetic) or C3 (thermodynamic) position. 1H NMR often shows similar splitting patterns for both isomers. 13C NMR resolves this by detecting the distinct chemical environment of the quaternary bridgehead carbons (C3a/C7a).
-
Rotameric Broadening: The bond connecting the indole to the pyrrolidine moiety (often a carbonyl linker) exhibits restricted rotation (partial double bond character). At room temperature, this creates "rotamers," causing 1H signals to broaden or split, mimicking impurities. 13C NMR signals are singlets (decoupled) and, while still subject to rotameric splitting, provide clearer integration and shift data.
Visualization: The Characterization Workflow
The following diagram outlines the decision matrix for selecting 13C NMR over faster alternatives.
Caption: Logical workflow for structural validation. Note that 13C NMR is the critical step for resolving ambiguity that H1 and MS cannot address.
Part 2: Comparative Analysis (The "Product" vs. Alternatives)
This section objectively compares 13C NMR against common alternatives in the context of characterizing pyrrolidinyl indoles.
| Feature | 13C NMR (The Solution) | 1H NMR (Alternative 1) | LC-MS/MS (Alternative 2) |
| Primary Utility | Backbone connectivity & Quaternary Carbons. | Proton counting & Integration. | Molecular weight & Fragmentation. |
| Regioisomer ID | High. Distinct shifts for N1 vs C3 substitution. | Low. Patterns often identical for isomers. | Zero. Isomers have identical mass. |
| Quaternary C Detection | Excellent. Sees C=O, C3a, C7a directly. | Impossible. Blind to non-protonated carbons. | N/A |
| Rotamer Handling | Good. Distinct peaks for rotamers; easier to interpret.[1][2] | Poor. Broadening causes baseline errors. | N/A |
| Sample Requirement | High (~10-50 mg). | Low (<1 mg). | Trace (<1 ng). |
| Time Cost | High (1-12 hours). | Low (5 mins). | Low (10 mins). |
Verdict: While LC-MS is superior for sensitivity and 1H NMR for speed, 13C NMR is the only self-validating method for establishing the position of the pyrrolidine substituent and the integrity of the indole core.
Part 3: Deep Dive Methodology (Expertise & Experience)
To successfully characterize these scaffolds, specific protocols must be followed to avoid common pitfalls like solvent peaks obscuring signals or poor relaxation of quaternary carbons.
Solvent Selection Strategy
-
Chloroform-d (CDCl3): The standard. Good for non-polar derivatives.
-
Risk:[3] Acidic traces in CDCl3 can decompose labile indole derivatives. Neutralize with basic alumina if necessary.
-
-
DMSO-d6: Recommended for Pyrrolidinyl Indoles.
-
Why? The high polarity helps dissolve salts (if the pyrrolidine nitrogen is protonated). More importantly, the higher boiling point allows for Variable Temperature (VT) experiments (up to 100°C) to coalesce rotamers into single sharp peaks.
-
Key Chemical Shift Zones (The Fingerprint)
The following graph illustrates the expected chemical shift zones for a generic pyrrolidinyl indole (e.g., linked via a glyoxylamide or methanone).
Caption: Diagnostic 13C chemical shift zones. The C=O and Indole C2/C3 shifts are the primary indicators of successful synthesis and regio-purity.
-
The "Truth" Peak (C=O): Look for the carbonyl signal between 160–185 ppm . If this is missing, your linker has been reduced or hydrolyzed.
-
The Regio-Marker (C2 vs C3):
-
N1-Alkylation: C2 shifts slightly downfield; C7a is significantly affected.
-
C3-Acylation: The C3 carbon (usually ~100-105 ppm in unsubstituted indole) shifts drastically downfield to ~110-115 ppm or higher due to the electron-withdrawing carbonyl.
-
Part 4: Experimental Protocol (Step-by-Step)
This protocol ensures high-resolution data suitable for publication or regulatory submission.
Objective: Acquire a high S/N 13C spectrum with resolved quaternary carbons.
-
Sample Preparation:
-
Dissolve 20–30 mg of the purified compound in 0.6 mL DMSO-d6 .
-
Tip: If the solution is cloudy, filter through a cotton plug directly into the NMR tube. Suspended solids cause line broadening.
-
-
Instrument Setup:
-
Probe: 5mm Broadband (BBO) or CryoProbe.
-
Temperature: Set to 298 K (25°C) initially.
-
Rotamer Check: If peaks are doubled/broad, increase Temp to 343 K (70°C) (only in DMSO/Toluene) to coalesce signals.
-
-
Pulse Sequence Parameters (Bruker Standard):
-
Sequence: zgpg30 (Power-gated decoupling) or deptqgpsp (DEPTQ).
-
Why DEPTQ? It shows all carbons (like standard 13C) but phases CH/CH3 up and C/CH2 down. This is superior to standard 13C for distinguishing the quaternary indole bridgeheads from protonated carbons.
-
Relaxation Delay (D1): Set to 2.0 – 3.0 seconds .
-
Crucial: Quaternary carbons (C=O, C3a, C7a) have long T1 relaxation times. A short D1 will suppress these signals, leading to "missing carbons."
-
Scans (NS): Minimum 1024 scans (approx 1-2 hours). 13C is 1.1% natural abundance; patience is required for signal-to-noise.
-
-
Processing:
-
Apply Exponential Multiplication (LB = 1.0 to 3.0 Hz).
-
Reference DMSO-d6 septet center to 39.52 ppm .
-
Part 5: References & Authoritative Grounding
The methodologies described above align with standards set by the United Nations Office on Drugs and Crime (UNODC) for the identification of synthetic cannabinoids.
-
UNODC. Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials.[4] (2020).[4] United Nations Office on Drugs and Crime.[4][5][6] Link
-
Forensic Science International. Identification and chemical structure elucidation of synthetic cannabinoids samples. (2021).[7] Oxford Academic. Link
-
Banister, S. D., et al. The chemistry and pharmacology of synthetic cannabinoid receptor agonists. (2015).[8][9] ACS Chemical Neuroscience. Link
-
Cayman Chemical. Spectral Data for JWH-018 and Analogs. (Verified Reference Data). Link
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. nmr.oxinst.com [nmr.oxinst.com]
- 3. Synthesis, Molecular Pharmacology, and Structure–Activity Relationships of 3-(Indanoyl)indoles as Selective Cannabinoid Type 2 Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recommended methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials [unodc.org]
- 5. unodc.org [unodc.org]
- 6. seleccion.poderjudicial.gub.uy [seleccion.poderjudicial.gub.uy]
- 7. academic.oup.com [academic.oup.com]
- 8. compoundchem.com [compoundchem.com]
- 9. Characterization of in vitro metabolites of JWH-018, JWH-073 and their 4-methyl derivatives, markers of the abuse of these synthetic cannabinoids - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative IR Spectroscopy Guide: Characterization of Pyrrolidine-Substituted Indoles
This guide focuses on the specific spectroscopic characterization of pyrrolidine-substituted indoles , a structural class frequently encountered in synthetic cannabinoid research (e.g., the PICA/PINACA series) and medicinal chemistry.
The critical analytical challenge addressed here is distinguishing the pyrrolidine ring (5-membered) from its piperidine (6-membered) and azepane (7-membered) analogs attached to the indole core.
Executive Summary
This guide provides a definitive protocol for identifying pyrrolidine-substituted indoles using Fourier Transform Infrared (FT-IR) spectroscopy. While Mass Spectrometry (MS) provides molecular weight, it often fails to distinguish between isomeric ring sizes (e.g., pyrrolidine vs. isomeric acyclic amines) without complex fragmentation analysis. FT-IR offers a rapid, non-destructive alternative by leveraging specific vibrational modes: ring strain effects on amide carbonyls and the presence/absence of Bohlmann bands .
The Core Differentiator
-
Pyrrolidine Derivatives: Exhibit a shifted Amide I band and lack significant Bohlmann bands due to ring conformation.
-
Piperidine Alternatives: Exhibit distinct Bohlmann bands (2700–2800 cm⁻¹) due to the antiperiplanar lone-pair interaction in the chair conformation.
Mechanistic Basis of Spectral Differences
To interpret the spectra accurately, one must understand the vibrational physics driving the shifts.
Ring Strain and the Amide I Band (~1600–1660 cm⁻¹)
In indole-3-carboxamides, the carbonyl (C=O) is directly bonded to the nitrogen of the saturated ring.
-
Pyrrolidine (5-membered): The ring adopts an envelope or twist conformation.[1] The bond angles constrain the nitrogen, slightly reducing the
character of the amide resonance compared to larger rings. This often results in a high-frequency shift (blue shift) of the C=O stretch compared to piperidine. -
Piperidine (6-membered): Adopts a relaxed chair conformation, allowing full orbital overlap and standard amide resonance, typically appearing at lower wavenumbers.
The Bohlmann Band Phenomenon (C-H Stretching Region)
This is the most reliable "fingerprint" differentiator.
-
Mechanism: Bohlmann bands arise from the interaction between the nitrogen lone pair and antiperiplanar C-H bonds (
hyperconjugation). This weakens the C-H bond, lowering its vibrational frequency. -
Piperidine: The rigid chair form holds axial C-H bonds perfectly antiperiplanar to the nitrogen lone pair. Result: Distinct bands at 2700–2800 cm⁻¹.[2][3]
-
Pyrrolidine: The flexible envelope conformation prevents stable antiperiplanar overlap. Result: Absence or negligible intensity of bands in this region.
Comparative Band Analysis (Data Tables)
The following data compares 1-pentyl-1H-indole-3-carboxylic acid pyrrolidin-1-yl amide (PY-PICA) against its piperidine analog (PIP-PICA).
Table 1: Diagnostic IR Bands
| Vibrational Mode | Pyrrolidine-Indole (PY-PICA) | Piperidine-Indole (PIP-PICA) | Unsubstituted Indole (Ref) | Mechanistic Note |
| Amide I (C=O) | 1635 – 1645 cm⁻¹ | 1625 – 1635 cm⁻¹ | N/A | Pyrrolidine ring strain shifts C=O higher. |
| Bohlmann Bands | Absent / Very Weak | 2750 – 2820 cm⁻¹ (Med) | N/A | Critical Differentiator. |
| C-N Stretch | 1160 – 1190 cm⁻¹ | 1200 – 1240 cm⁻¹ | ~1250 cm⁻¹ | Ring breathing modes differ by size. |
| Indole C-H (oop) | 740 – 750 cm⁻¹ | 740 – 750 cm⁻¹ | 740 – 750 cm⁻¹ | Characteristic of 1,2-disubstituted benzene (indole core). |
| Aliphatic C-H | 2850 – 2960 cm⁻¹ | 2850 – 2960 cm⁻¹ | N/A | Overlapping pentyl chain signals. |
Table 2: Fingerprint Region Specifics (1500–600 cm⁻¹)
| Feature | Pyrrolidine Signature | Piperidine Signature |
| Ring Breathing | Sharp band ~1440 cm⁻¹ (Scissoring) | Doublet often seen ~1440–1450 cm⁻¹ |
| C-C Skeletal | ~900–950 cm⁻¹ (Ring specific) | ~850–900 cm⁻¹ (Chair deformation) |
Experimental Protocol (Self-Validating)
To ensure reproducibility, follow this ATR-FTIR workflow. This protocol is designed to minimize polymorphic variations that can skew amide band readings.
Equipment
-
Instrument: FTIR Spectrometer (e.g., PerkinElmer Spectrum 3 or Thermo Nicolet iS50).
-
Interface: Diamond ATR (Attenuated Total Reflectance) single-bounce.
-
Resolution: 4 cm⁻¹.
-
Scans: 32 (Screening) or 64 (High Definition).
Step-by-Step Workflow
-
Background Collection: Clean crystal with isopropanol. Collect air background. Validation: Ensure no peaks exist in the 2800–3000 cm⁻¹ region (contamination check).
-
Sample Preparation (Solid State):
-
Place <2 mg of the crystalline solid on the ATR crystal.
-
Critical Step: Apply high pressure using the anvil. Reason: Indole carboxamides are often waxy; poor contact yields noisy spectra, specifically obscuring the weak Bohlmann region.
-
-
Data Acquisition: Scan from 4000 to 600 cm⁻¹.
-
Processing: Apply baseline correction. Do not apply heavy smoothing, as this can merge the subtle Bohlmann bands in piperidine samples, leading to a false "pyrrolidine" identification.
-
Validation Check: Look for the Indole C-H oop band at ~740 cm⁻¹. If absent or shifted >20 cm⁻¹, the core structure may not be an indole (check for indazole isomers).
Decision Logic & Visualization
The following diagram illustrates the logical workflow for distinguishing these compounds based on the spectral data provided above.
Caption: Decision tree for differentiating pyrrolidine vs. piperidine indoles using Bohlmann bands and Amide I shifts.
Data Interpretation & Troubleshooting
Common Pitfalls
-
Polymorphism: Indole carboxamides can crystallize in different forms. If the spectra do not match library data perfectly, dissolve the sample in DCM and evaporate to create an amorphous film on the ATR. This removes lattice effects and reveals the "true" molecular vibrations.
-
Salt Forms: If the sample is a hydrochloride salt, the nitrogen lone pair is protonated. Impact: Bohlmann bands will disappear in both pyrrolidine and piperidine species (no lone pair for hyperconjugation).
-
Correction: Perform a micro-extraction with basic water/chloroform to isolate the free base before IR analysis if salt is suspected.
-
References
-
United Nations Office on Drugs and Crime (UNODC). (2021). Recommended Methods for the Identification and Analysis of Synthetic Cannabinoid Receptor Agonists in Seized Materials. Retrieved from [Link]
-
Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG). (2023). SWGDRUG Mass Spectral Library and IR Monographs. Retrieved from [Link]
-
Krueger, P. J., & Jan, J. (1970). Conformational equilibrium in piperidine: An infrared study. Canadian Journal of Chemistry. (Foundation for Bohlmann band analysis). Retrieved from [Link]
Sources
HPLC Analysis Guide: 6-Pyrrolidin-1-yl-1H-indole Retention & Method Optimization
Executive Summary & Compound Profile
6-pyrrolidin-1-yl-1H-indole is a functionalized indole derivative often utilized as a scaffold in medicinal chemistry, particularly for CNS-active targets where the pyrrolidine ring modulates lipophilicity and basicity.
This guide provides a technical analysis of its HPLC behavior. Unlike simple indoles, the presence of the pyrrolidinyl group at the C6 position introduces a "pH-switchable" retention mechanism. The nitrogen atom in the pyrrolidine ring (aniline-like) possesses a pKa significantly different from the indole nitrogen, making mobile phase pH the critical determinant of retention time (
Chemical Profile for Chromatography[1][2]
-
Compound: 6-(pyrrolidin-1-yl)-1H-indole[1]
-
Molecular Formula:
-
Key Functional Groups: Indole (aromatic, H-bond donor), Pyrrolidine (tertiary amine, hydrophobic bulk).
-
Chromatographic Challenge: Balancing the hydrophobicity of the pyrrolidine ring against its potential for ionization.
Comparative Retention Analysis
The following analysis compares 6-pyrrolidin-1-yl-1H-indole against structural analogs to establish a Relative Retention Factor (k') profile. This data is derived from the solvophobic theory of chromatography and validated trends in N-alkylated aniline derivatives [1][2].
Table 1: Relative Retention Factors (k') on C18 Stationary Phase
| Compound | Structure Type | LogP (Neutral) | Retention Behavior (Acidic pH 2.5) | Retention Behavior (Neutral pH 7.0) |
| 6-Aminoindole | Primary Amine | ~1.6 | Early Eluter (Protonated cation, highly polar) | Early/Mid (Polar H-bonding) |
| Indole | Parent Scaffold | ~2.14 | Late Eluter (Remains Neutral) | Mid Eluter (Reference Standard) |
| 6-Pyrrolidin-1-yl-1H-indole | Tertiary Cyclic Amine | ~2.8* | Mid Eluter (Protonated but bulky hydrophobic ring) | Late Eluter (Neutral, dominant hydrophobic interaction) |
*Estimated based on N-phenylpyrrolidine lipophilicity data [3].
Mechanism of Action[5]
-
Neutral pH (pH > 6.0): The pyrrolidine nitrogen is uncharged. The cyclic alkyl chain adds significant hydrophobicity (adding ~4 carbons compared to 6-aminoindole).
-
Result: The compound elutes after Indole.
-
-
Acidic pH (pH < 3.0): The pyrrolidine nitrogen (pKa ~5.7 for N-phenylpyrrolidine analogs) becomes protonated (
).-
Result: The ionic species interacts less with the C18 chains. However, due to the "bulk" of the pyrrolidine ring, it retains slightly longer than the protonated 6-aminoindole but elutes before the neutral Indole.
-
Detailed Experimental Protocol
This protocol is designed to ensure peak symmetry and reproducible retention times.
Method A: Generic Gradient (Screening)
-
Column: C18 (e.g., Agilent ZORBAX Eclipse Plus or Waters XBridge),
. -
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Flow Rate: 1.0 mL/min.
-
Temperature: 30°C.
-
Detection: UV @ 254 nm (Indole strong absorption) and 280 nm.
Gradient Program:
| Time (min) | % Mobile Phase B | Event |
|---|---|---|
| 0.0 | 5% | Equilibration |
| 10.0 | 95% | Linear Ramp |
| 12.0 | 95% | Wash |
| 12.1 | 5% | Re-equilibration |
| 15.0 | 5% | End |
Method B: High-pH Stability (For Enhanced Retention)
-
Buffer: 10 mM Ammonium Bicarbonate (pH 10.0).
-
Rationale: At pH 10, the pyrrolidine is fully deprotonated. This maximizes retention and separation from polar impurities, leveraging the compound's high LogP.
-
Note: Ensure your column is "High pH Stable" (e.g., Hybrid Silica or Polymer).
Visualization of Retention Logic
The following diagram illustrates the "Retention Switch" mechanism that occurs when changing pH, a critical concept for method development with this compound.
Figure 1: Mechanism of pH-dependent retention shifting for amino-indoles. The protonation of the pyrrolidine nitrogen at low pH significantly reduces retention time compared to the neutral state.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Peak Tailing | Interaction between the basic pyrrolidine nitrogen and residual silanols on the silica column. | 1. Add 10-20 mM Ammonium Acetate or Triethylamine (TEA) to the mobile phase to mask silanols.2. Switch to an "End-capped" or "Base-Deactivated" column (e.g., C18-HILIC mixed mode or Shield RP). |
| Low Sensitivity | Detection wavelength mismatch. | While 254 nm is standard, the pyrrolidine auxochrome may shift |
| Retention Drift | pH instability in the aqueous buffer. | The pKa of N-aryl pyrrolidines is sensitive. Ensure buffer capacity is sufficient (at least 10 mM) if working near pH 5-6. |
References
-
Smith, R. M. (2021). Retention trends of aniline and N-alkyl derivatives in Reversed-Phase HPLC. Journal of Chromatography A.
-
PubChem. (2025).[2][3] 1-Phenylpyrrolidine: Physical Properties and pKa Data. National Library of Medicine.
-
Thermo Fisher Scientific. (2023). Determination of Aniline and Nitroanilines by On-Line SPE HPLC. Application Note 292.
Sources
Technical Guide: UV-Vis Absorption Spectra of 6-Substituted Indoles
Executive Summary
This guide provides a comparative analysis of the ultraviolet-visible (UV-Vis) absorption properties of 6-substituted indoles.[1] Targeted at drug discovery scientists and spectroscopists, it elucidates how substitutions at the 6-position—remote from the pyrrole nitrogen—perturb the indole chromophore's electronic transitions (
Mechanistic Foundation: The Indole Chromophore
To interpret the spectra of 6-substituted indoles, one must first understand the parent system. Indole exhibits two overlapping electronic transitions in the near-UV region (260–290 nm), designated by Platt’s notation:
- State: The transition moment is roughly parallel to the long axis of the molecule. It is sensitive to substituents on the benzene ring (positions 4, 5, 6, 7). In unsubstituted indole, this is often the lowest energy state, responsible for the fine vibrational structure.
-
State: The transition moment is roughly perpendicular to the
moment, passing through the nitrogen and the C4/C5 bond. This state has significant charge-transfer character (from pyrrole to benzene) and is highly sensitive to solvent polarity (solvatochromism).
The 6-Position Effect
The 6-position is unique because it is para to the pyrrole nitrogen (if viewed through the fused system logic) and meta to the C3 position. Substituents here strongly perturb the electron density of the benzene ring, directly impacting the
-
Electron Donating Groups (EDGs) [e.g., -OMe, -OH]: Raise the energy of the HOMO more than the LUMO, leading to a bathochromic (red) shift . They often increase the molar absorptivity (
) by extending the conjugation length. -
Electron Withdrawing Groups (EWGs) [e.g., -NO₂, -CN]: Lower the energy of both orbitals but often create new low-lying charge-transfer states. Nitro groups, in particular, cause massive red shifts, often pushing absorption into the visible region (yellow color).
Comparative Analysis: Spectral Data
The following data summarizes the absorption maxima (
Table 1: Comparative Optical Properties[1][2]
| Compound | Substituent Type | Spectral Features | Electronic Effect | |
| Indole (Parent) | N/A | 219, 270, 279, 287 | Sharp vibrational fine structure.[1] | Baseline |
| 6-Methoxyindole | EDG (Strong) | 225, 275, 295–305 | Bathochromic shift (+10–15 nm).[1] Loss of some fine structure.[1] | Lone pair donation stabilizes excited state.[1] |
| 6-Fluoroindole | EWG (Inductive) / EDG (Resonance) | 218, 268, 285 | Minimal shift.[1] Retains fine structure.[1] | Competing inductive ( |
| 6-Chloroindole | EWG (Weak) | 223, 275, 292 | Slight bathochromic shift. | Polarizability of Cl dominates over inductive withdrawal. |
| 6-Nitroindole | EWG (Strong) | 240, 330–345 | Major bathochromic shift (+50 nm).[1] Broad, featureless band. | Strong Intramolecular Charge Transfer (ICT).[1] Appears yellow. |
| 6-Cyanoindole | EWG (Medium) | 230, 295–305 | Moderate red shift.[1] Hyperchromic (increased intensity).[2] | Conjugation extension without strong ICT of nitro.[1] |
Key Insight: 6-Nitroindole is the outlier.[1] While most 6-substituted indoles remain colorless and absorb in the UV, the nitro group induces a strong charge-transfer band that extends into the visible spectrum (400+ nm tail), making it a useful visual probe but requiring different concentration baselines due to high
.
Visualization of Electronic Effects
The following diagram illustrates how substituents modify the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
Figure 1: Schematic representation of orbital energy perturbations by 6-position substituents. EDGs raise the HOMO, while strong EWGs drastically lower the LUMO, both resulting in a reduced energy gap (red-shifted absorption).
Experimental Protocol: Self-Validating Workflow
To ensure reproducibility and data integrity (Trustworthiness), follow this protocol. It includes "Checkpoints" to validate the system before proceeding.
Reagents
-
Solvent: Methanol or Ethanol (Spectroscopic Grade,
99.9%).[1]-
Why? Polar protic solvents stabilize the excited state but may blur vibrational fine structure.
-
Workflow Diagram
Figure 2: Step-by-step UV-Vis characterization workflow with linearity validation checkpoint.
Detailed Steps
-
Stock Preparation: Dissolve accurately weighed indole derivative in spectroscopic grade methanol to create a 1.0 mM stock solution. Sonicate if necessary (especially for 6-nitroindole).
-
Baseline Correction: Fill two quartz cuvettes (1 cm pathlength) with pure solvent. Place in the reference and sample holders. Run a baseline scan (200–500 nm) to subtract solvent absorbance.[1]
-
Dilution: Dilute the stock to approximately 20–50 µM.
-
Validation: The theoretical absorbance at
should be between 0.3 and 0.8 AU for maximum signal-to-noise ratio.[1]
-
-
Measurement: Scan the sample.
-
Checkpoint: If the spectrum flattens at the top (Abs > 1.5), the detector is saturated. Dilute and re-measure.
-
-
Data Analysis: Identify
.[1][2] Calculate Molar Extinction Coefficient ( ) using Beer-Lambert Law: Where is absorbance, is molar concentration, and is pathlength (1 cm).[1]
Applications & Significance
Why focus on the 6-position?
-
Intrinsic Fluorescence Probes: 6-Methoxyindole and 6-Hydroxyindole are often used as tryptophan analogs in protein studies.[1] Their red-shifted absorption allows them to be selectively excited in the presence of native Tryptophan residues, serving as site-specific reporters.
-
Drug Intermediates: 6-substituted indoles are precursors to substituted tryptamines (e.g., serotonin analogs) and antiviral agents.[1] The UV spectrum is a critical quality control (QC) metric during synthesis to track the reduction of the indole double bond or the introduction of substituents.
-
Indigo Dye Synthesis: Oxidative dimerization of 6-haloindoles leads to Tyrian Purple (6,6'-dibromoindigo) analogs.[1] The shift in the monomer spectrum often predicts the nuance of the final dye color.
References
-
NIST Chemistry WebBook. 6-Nitroindole Gas Phase and IR Spectra. National Institute of Standards and Technology. Available at: [Link][1]
-
Eftink, M. R., et al. (1991). A spectroscopic survey of substituted indoles reveals consequences of a stabilized 1Lb transition.[1] The Journal of Physical Chemistry.[4][5] (Fundamental analysis of L_a/L_b states).
-
PubChem. 6-Methoxy-1H-indole Compound Summary. National Center for Biotechnology Information. Available at: [Link][1]
- Rehms, A. A., & Callis, P. R. (1987). Resolution of L_a and L_b bands in methylindoles by two-photon spectroscopy. Chemical Physics Letters. (Source for transition moment directions).
Sources
Safety Operating Guide
Personal protective equipment for handling 6-pyrrolidin-1-yl-1H-indole
Part 1: Executive Safety Summary (The "Why")
Do not treat 6-pyrrolidin-1-yl-1H-indole as a generic organic solid.
As a Senior Application Scientist, I often see researchers underestimate substituted indoles. This compound combines an indole scaffold (common in kinase inhibitors and GPCR ligands) with a pyrrolidine moiety (a cyclic secondary amine known for increasing lipophilicity and basicity).
The Toxicological Reality: While a specific Safety Data Sheet (SDS) may be sparse for this specific isomer, Structure-Activity Relationship (SAR) analysis dictates we treat this as a High Potency Active Pharmaceutical Ingredient (HPAPI) surrogate until proven otherwise.
-
Enhanced Absorption: The pyrrolidine ring significantly increases the molecule's ability to penetrate the lipid bilayer of the skin compared to unsubstituted indole.
-
Unknown Bioactivity: Indole-pyrrolidine derivatives are frequently synthesized as potent antagonists for biological targets (e.g., CXCR4, 5-HT receptors). You must assume pharmacological activity at low doses.
-
Physicochemical Hazards: Likely a basic solid that can cause severe eye irritation or damage due to the nitrogen lone pair availability.
Part 2: Hazard Identification & Risk Assessment[1][2]
Classification: Novel Chemical Entity (NCE) / Bioactive Intermediate. Default Hazard Category: Irritant (Skin/Eye), Acute Toxicant (Oral/Dermal), Potential Sensitizer.
| Hazard Domain | Risk Analysis |
| Inhalation | High Risk. As a likely fluffy solid, electrostatic charging can create invisible aerosols during weighing. Inhalation allows direct access to the bloodstream, bypassing first-pass metabolism. |
| Skin Contact | Moderate-High Risk. The pyrrolidine substituent enhances lipophilicity (LogP increase), facilitating dermal absorption. Potential for chemical burns if the compound hydrolyzes or is highly basic. |
| Eye Contact | Severe Risk. Amines are notoriously damaging to corneal tissue. Irreversible damage is possible before flushing can occur. |
| Systemic | Unknown. Treat as a potential reproductive toxin and neurotoxin based on the prevalence of this pharmacophore in psychoactive drugs. |
Part 3: Personal Protective Equipment (PPE) Matrix
This protocol uses a "Barrier Redundancy" approach. We do not rely on a single layer of protection.
PPE Specifications
| Component | Standard Requirement | Technical Justification |
| Hand Protection | Double Nitrile Gloves (min 0.11mm thickness each). | Breakthrough Time: Pyrrolidine (the substructure) permeates latex rapidly. Nitrile offers >480 min protection against solid contact, but solutions (e.g., in DCM or DMSO) can strip glove integrity. Outer glove: Disposable. Inner glove: Colored (for breach detection). |
| Eye Protection | Chemical Splash Goggles (ANSI Z87.1+). | Safety glasses are insufficient for powders that can drift behind lenses. Goggles provide a seal against airborne particulates. |
| Respiratory | N95/P100 Mask (if outside hood) OR Fume Hood Sash . | Engineering controls (Hood) are primary. If weighing outside a hood is unavoidable (not recommended), a fit-tested N95 is the absolute minimum. |
| Body | Tyvek® Lab Coat or Chemical Apron over Cotton. | Cotton absorbs liquids/dusts and holds them against the skin. Tyvek provides a non-woven barrier against dust penetration. |
PPE Decision Logic (Visualization)
Figure 1: PPE Selection Logic based on physical state and solvent carrier.[1] Note that "Level 3" is required when the compound is dissolved in solvents that rapidly permeate nitrile, carrying the toxin with them.
Part 4: Operational Workflow (Step-by-Step)
Phase 1: Preparation & Weighing
The highest risk of exposure occurs during weighing due to static electricity.
-
Static Mitigation: Indole derivatives are often fluffy, electrostatic solids. Use an anti-static gun or ionizer bar inside the balance enclosure before opening the vial.
-
The "Closed Transfer" Rule:
-
Tare your receiving vial with its cap on.
-
Open the source vial only inside the fume hood.
-
Transfer solid.
-
Cap the receiving vial before removing it from the hood to the balance (if the balance is external).
-
Better: Use a balance located inside a vented enclosure.
-
Phase 2: Solubilization & Reaction
-
Solvent Choice: Avoid Dimethyl Sulfoxide (DMSO) if possible for initial handling, as DMSO carries dissolved compounds through intact skin. If DMSO is required, Silver Shield (laminate) gloves are mandatory under nitrile outer gloves.
-
Labeling: Mark all flasks clearly: "Caution: Novel Bioactive Indole - Toxic."
Phase 3: Decontamination & Spills
Do not use water immediately on large solid spills; it may spread the contamination.
-
Solid Spill: Cover with a chemically compatible absorbent pad (dampened with ethanol to prevent dust) and wipe up.
-
Liquid Spill: Absorb with vermiculite or spill pillows.
-
Surface Decon: Wipe surfaces with 10% bleach solution followed by water. The hypochlorite oxidizes the indole ring and the pyrrolidine nitrogen, degrading the pharmacophore.
Part 5: Disposal & Environmental Safety
Ecological Impact: Pyrrolidine derivatives can be toxic to aquatic life (Acute Aquatic Toxicity Category 1/2). Do not release down the drain.
Disposal Protocol:
-
Solid Waste: Segregate into "Hazardous Solid Waste - Toxic." Double-bag in clear polyethylene.
-
Liquid Waste: Segregate into "Organic Solvents - Halogenated" or "Non-Halogenated" depending on the carrier solvent.
-
Empty Containers: Rinse with acetone three times; collect rinsate as hazardous waste. Deface the label before discarding the glass.
Part 6: Emergency Response (The "Self-Validating" System)
This section acts as a checklist. If you cannot answer "Yes" to these, do not proceed.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance (OSHA 3404-11R). [Link]
-
PubChem. (n.d.). Compound Summary: Pyrrolidine (CID 31268).[3] National Library of Medicine. [Link](Cited for component toxicity data).
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
